7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-bromo-4-methyl-2,3-dihydro-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-11-4-5-12-9-6-7(10)2-3-8(9)11/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMFOFZKZBLSAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380051 | |
| Record name | 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154264-95-6 | |
| Record name | 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-3,4-dihydro-4-methyl-2H-1,4-benzoxazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of the heterocyclic compound 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine. The information is compiled to serve as a foundational resource for its application in chemical research and drug discovery.
Core Chemical Properties
This compound is a substituted benzoxazine derivative. The benzoxazine scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] This particular compound is characterized by a bromine atom at the 7-position and a methyl group at the 4-position of the dihydro-1,4-benzoxazine core structure.
A summary of the key quantitative data for this compound is presented below. This data is essential for its identification, handling, and use in experimental settings.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 154264-95-6 | [3][4][5] |
| Molecular Formula | C₉H₁₀BrNO | [6][7] |
| Molecular Weight | 228.09 g/mol | |
| Monoisotopic Mass | 226.99458 Da | [6] |
| Physical Form | Solid | |
| Purity | 95% - 98% | [4][8] |
| Storage Temperature | Ambient | |
| InChI | 1S/C9H10BrNO/c1-11-4-5-12-9-6-7(10)2-3-8(9)11/h2-3,6H,4-5H2,1H3 | [6] |
| InChIKey | MQMFOFZKZBLSAB-UHFFFAOYSA-N | [6] |
| SMILES | CN1CCOC2=C1C=CC(=C2)Br | [6] |
| Predicted XlogP | 2.5 | [6] |
According to available safety data, this compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended during handling. Work should be conducted in a well-ventilated area or a fume hood.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not available in the provided search results, a general and widely applicable synthetic methodology for 1,4-benzoxazine derivatives can be inferred from the literature. The synthesis of benzoxazines typically involves a Mannich-like condensation reaction of a phenol, a primary amine, and formaldehyde.[9] More complex, multi-step syntheses can also be employed to achieve specific substitution patterns.[10][11]
A plausible generalized synthesis workflow for a substituted 3,4-dihydro-2H-1,4-benzoxazine is outlined below.
-
Reaction Setup: A substituted 2-aminophenol is reacted with a suitable alkylating agent (e.g., a halo-alcohol or epoxide) under basic conditions to form an N-substituted intermediate.
-
Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the dihydro-1,4-benzoxazine ring. This can be acid- or base-catalyzed.
-
Purification: The crude product is purified using standard laboratory techniques such as column chromatography, recrystallization, or distillation to yield the final, pure compound.
-
Characterization: The structure and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The diagram below illustrates a generalized workflow for the synthesis and characterization of a 1,4-benzoxazine derivative.
Biological Activity and Potential Applications
Specific biological studies on this compound were not identified in the search results. However, the broader class of 1,4-benzoxazine derivatives is well-documented for a wide range of biological activities. These compounds have shown promise as:
-
Antimicrobial Agents: Various benzoxazine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][12]
-
Anticancer Agents: Certain benzoxazinone derivatives have been evaluated for their cytotoxic effects against cancer cell lines, such as breast (MCF-7) and cervical (HeLa) cancer cells.[1] Some have been investigated as inhibitors of key signaling molecules like PI3Kα in cancer pathways.[11]
-
Antidepressant and Anti-inflammatory Agents: The benzoxazine scaffold is also associated with antidepressant and anti-inflammatory properties.[1]
Given the established biological profile of the 1,4-benzoxazine core, this compound represents a valuable candidate for screening in various biological assays to determine its specific therapeutic potential. The bromo and methyl substituents can significantly influence its pharmacokinetic and pharmacodynamic properties.
The logical workflow for investigating the biological potential of a novel benzoxazine compound is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. 154264-95-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | 154264-95-6 [sigmaaldrich.com]
- 6. PubChemLite - 7-bromo-3,4-dihydro-4-methyl-2h-1,4-benzoxazine (C9H10BrNO) [pubchemlite.lcsb.uni.lu]
- 7. 2abiotech.net [2abiotech.net]
- 8. This compound, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS: 154264-95-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic building block with applications in medicinal chemistry. Due to its role as a synthetic intermediate, this document focuses on its physicochemical properties, synthesis, and its utility in the development of biologically active compounds, particularly kinase inhibitors.
Core Compound Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 154264-95-6 | [1] |
| Molecular Formula | C₉H₁₀BrNO | |
| Molecular Weight | 228.09 g/mol | |
| IUPAC Name | This compound | |
| Physical Form | Solid | |
| Purity | Typically 95-98% | |
| Storage Temperature | Ambient | |
| InChI Key | MQMFOFZKZBLSAB-UHFFFAOYSA-N | |
| SMILES | CN1CCOc2cc(Br)ccc12 | [1] |
Table 2: Safety Information
| Hazard Statements | Precautionary Statements | Signal Word |
| H315 (Causes skin irritation) | P261, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P403+P233, P405, P501 | Warning |
| H319 (Causes serious eye irritation) | ||
| H335 (May cause respiratory irritation) |
Data sourced from publicly available safety data sheets.
Synthesis and Characterization
While specific literature detailing the dedicated synthesis of this compound is limited, a general and efficient two-step sequence for related benzoxazine derivatives provides a reliable synthetic route. This involves the reduction of a corresponding benzoxazole followed by a ring closure reaction.
Experimental Protocol: Representative Synthesis
Step 1: Synthesis of 2-(methylamino)-4-bromophenol
A solution of 6-bromo-3-methyl-1,3-benzoxazol-2(3H)-one in a suitable solvent like tetrahydrofuran (THF) is treated with a reducing agent such as lithium aluminium hydride (LiAlH₄) at a controlled temperature (e.g., 0 °C to room temperature). The reaction is stirred until completion, monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched with water and an aqueous sodium hydroxide solution. The resulting mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-(methylamino)-4-bromophenol.
Step 2: Synthesis of this compound
To a solution of 2-(methylamino)-4-bromophenol in a polar aprotic solvent such as dimethylformamide (DMF), a base like potassium carbonate (K₂CO₃) is added, followed by the addition of 1,2-dibromoethane. The reaction mixture is heated (e.g., to 80-100 °C) and stirred for several hours until the starting material is consumed (monitored by TLC). After cooling to room temperature, the mixture is poured into water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.
Characterization
The structure of the final compound can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to confirm the proton and carbon framework of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Application in Drug Discovery: Synthesis of Kinase Inhibitors
This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Notably, it has been utilized as a coupling partner in the preparation of 2,6-diamino-pyrimidine-5-yl-carboxamides, which are investigated as inhibitors of Spleen Tyrosine Kinase (Syk) or Janus Kinase (JAK).[2]
Experimental Workflow: Synthesis of a Syk/JAK Inhibitor Intermediate
The following workflow illustrates the use of this compound in a palladium-catalyzed cross-coupling reaction, a common strategy in medicinal chemistry.
References
In-Depth Technical Guide: Physicochemical Properties of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available data on 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine, with a primary focus on its solubility characteristics. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide synthesizes information on the general solubility of benzoxazine derivatives, outlines a detailed experimental protocol for solubility determination, and discusses the potential biological relevance of this class of compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel benzoxazine-based molecules.
Introduction
This compound is a heterocyclic compound belonging to the benzoxazine class. Benzoxazine derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. The 3,4-dihydro-2H-1,4-benzoxazine scaffold, in particular, is recognized as a privileged structure in drug discovery, with various analogs exhibiting anticancer, antimicrobial, and other therapeutic properties.[1]
A thorough understanding of the physicochemical properties of a compound, especially its solubility, is fundamental for its development and application. Solubility influences bioavailability, formulation, and the design of experimental assays. This guide addresses the current knowledge gap regarding the specific solubility of this compound.
Physicochemical Properties
Basic physicochemical information for this compound is summarized below.
| Property | Value | Reference |
| CAS Number | 154264-95-6 | [2] |
| Molecular Formula | C₉H₁₀BrNO | [2] |
| Molecular Weight | 228.09 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Physical Form | Solid | [2] |
Solubility Data
Table 1: Predicted Qualitative Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Insoluble | The molecule is largely nonpolar with a halogenated aromatic ring and a heterocyclic system, making it hydrophobic. |
| Ethanol | Soluble | The polar hydroxyl group of ethanol can interact with the heteroatoms in the benzoxazine ring, while the ethyl chain provides nonpolar character. |
| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent that can solvate the compound. |
| Acetone | Soluble | A polar aprotic solvent that can effectively dissolve many organic compounds. |
| Dichloromethane (DCM) | Soluble | A common non-polar aprotic solvent for organic compounds. |
| Chloroform | Soluble | A common non-polar aprotic solvent for organic compounds. |
| Diethyl Ether | Soluble | A relatively nonpolar solvent suitable for dissolving many organic molecules. |
| Toluene | Soluble | A nonpolar aromatic solvent that should readily dissolve the compound. |
| Hexane | Sparingly Soluble to Insoluble | A highly nonpolar solvent; solubility will depend on the overall polarity of the benzoxazine derivative. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for the qualitative and semi-quantitative determination of the solubility of a crystalline organic compound like this compound.[3][4][5]
Materials
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane, DMSO)
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Spatula
-
Pipettes
Experimental Workflow
The general workflow for determining qualitative solubility is depicted in the diagram below.
Caption: Workflow for the qualitative determination of solubility.
Detailed Methodology
-
Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) and place it into a clean, dry test tube.
-
Solvent Addition: Add a measured volume of the selected solvent (e.g., 1 mL) to the test tube.
-
Mixing: Vigorously agitate the mixture using a vortex mixer for a predetermined time (e.g., 1-2 minutes) to ensure thorough mixing.
-
Observation: Visually inspect the solution against a contrasting background to determine if the solid has dissolved completely.
-
Classification:
-
Soluble: If the solid completely dissolves, the compound is considered soluble in that solvent at the tested concentration.
-
Partially Soluble: If a portion of the solid dissolves but some remains undissolved, the compound is partially soluble.
-
Insoluble: If the solid does not appear to dissolve, the compound is considered insoluble.
-
-
Semi-Quantitative Estimation (Optional): For soluble compounds, the process can be repeated with increasing amounts of the solute in a fixed volume of solvent until saturation is reached. This provides a semi-quantitative measure of solubility (e.g., >100 mg/mL). For insoluble compounds, the amount of solvent can be incrementally increased to determine the volume required to dissolve the initial amount of solute.
Potential Biological Relevance
While no specific biological activity or signaling pathway has been reported for this compound, the broader class of 3,4-dihydro-2H-1,4-benzoxazine derivatives has been investigated for various pharmacological activities.
-
Anticancer Activity: Several studies have demonstrated the potential of 3,4-dihydro-2H-1,4-benzoxazine analogs as anticancer agents.[6] These compounds have been shown to exhibit cytotoxicity against various cancer cell lines. The proposed mechanisms of action for some derivatives include the inhibition of key cellular signaling pathways involved in cell proliferation and survival.[1]
-
Antimicrobial Activity: Derivatives of 1,4-benzoxazine have also shown promising antimicrobial properties, with activity against a range of bacteria and fungi.[7][8][9]
The presence of a bromine atom and a methyl group on the this compound scaffold may influence its biological activity and pharmacokinetic properties. Further research is warranted to elucidate the specific biological targets and mechanisms of action of this particular compound.
Synthesis Overview
A plausible synthetic route for this compound can be conceptualized based on established methods for benzoxazine synthesis. A common approach involves the Mannich-like condensation of a substituted phenol, a primary amine, and formaldehyde.[10][11][12]
Caption: A plausible synthetic pathway for the target compound.
Conclusion
This technical guide has consolidated the available information on this compound, with a particular emphasis on its solubility. While specific quantitative data remains elusive, a qualitative understanding of its solubility in various solvents has been presented based on the behavior of related benzoxazine derivatives. A detailed experimental protocol for determining solubility has been provided to aid researchers in their own investigations. Furthermore, the potential biological significance of this compound has been highlighted by examining the activities of the broader 3,4-dihydro-2H-1,4-benzoxazine class. This guide serves as a foundational resource to facilitate further research and development of this and related benzoxazine compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 154264-95-6 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.ws [chem.ws]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. mdpi.com [mdpi.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. ikm.org.my [ikm.org.my]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic pathway for 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide presents a combination of predicted spectroscopic values derived from established principles and reported data for structurally analogous compounds. A feasible synthetic route is proposed, accompanied by a comprehensive, hypothetical experimental protocol for its synthesis and characterization. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel benzoxazine derivatives.
Introduction
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif present in a wide array of biologically active molecules and functional materials. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, making them attractive targets in drug discovery and development. The title compound, this compound (C₉H₁₀BrNO), is a halogenated derivative with potential for further chemical modification and exploration of its biological properties. This guide aims to provide a detailed, albeit predictive, spectroscopic and synthetic profile to facilitate further research on this compound.
Predicted Spectroscopic Data
The following spectroscopic data for this compound are predicted based on the analysis of structurally related compounds and established spectroscopic principles. These values should be considered as a guide for the interpretation of experimental data.
¹H NMR Spectroscopy (Predicted)
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~6.85 | d | 1H | Ar-H (H5) |
| ~6.70 | dd | 1H | Ar-H (H6) |
| ~6.65 | d | 1H | Ar-H (H8) |
| ~4.25 | t | 2H | O-CH₂ (H2) |
| ~3.30 | t | 2H | N-CH₂ (H3) |
| ~2.90 | s | 3H | N-CH₃ |
Rationale for Prediction: The chemical shifts are estimated based on the typical values for protons on a substituted benzene ring and the methylene groups of the benzoxazine ring system. The electron-donating character of the oxygen and nitrogen atoms will shield the aromatic protons, while the bromine atom will have a deshielding effect.
¹³C NMR Spectroscopy (Predicted)
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~145.0 | C4a |
| ~140.0 | C8a |
| ~122.0 | C6 |
| ~118.0 | C8 |
| ~117.0 | C5 |
| ~110.0 | C7 (C-Br) |
| ~64.0 | C2 (O-CH₂) |
| ~49.0 | C3 (N-CH₂) |
| ~40.0 | N-CH₃ |
Rationale for Prediction: The predicted chemical shifts are based on the analysis of similar benzoxazine structures. The carbon attached to the bromine (C7) is expected to be significantly downfield. The carbons attached to the heteroatoms (C4a, C8a, C2, C3) will also show characteristic shifts.
IR Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Medium | C-H stretching (aliphatic) |
| ~1600-1450 | Strong | C=C stretching (aromatic) |
| ~1250-1200 | Strong | C-O-C asymmetric stretching |
| ~1100-1050 | Strong | C-N stretching |
| ~850-800 | Strong | C-H bending (aromatic, out-of-plane) |
| ~600-500 | Medium | C-Br stretching |
Rationale for Prediction: The predicted IR absorption bands are based on the characteristic vibrational frequencies of the functional groups present in the molecule. The strong C-O-C and C-N stretching bands are characteristic of the benzoxazine ring.
Mass Spectrometry (Predicted)
The following predicted mass-to-charge ratios (m/z) for various adducts are sourced from PubChemLite.[1]
| Adduct | m/z |
| [M+H]⁺ | 228.00186 |
| [M+Na]⁺ | 249.98380 |
| [M-H]⁻ | 225.98730 |
| [M+NH₄]⁺ | 245.02840 |
| [M+K]⁺ | 265.95774 |
| [M]⁺ | 226.99403 |
Proposed Synthesis and Experimental Protocols
A plausible synthetic route to this compound involves the N-alkylation of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine. A potential two-step synthesis is outlined below.
Synthesis of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine (Intermediate)
Reaction Scheme:
4-Bromo-2-aminophenol + 1,2-Dibromoethane → 7-bromo-3,4-dihydro-2H-1,4-benzoxazine
Protocol:
-
To a solution of 4-bromo-2-aminophenol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃, 2-3 equivalents).
-
To this suspension, add 1,2-dibromoethane (1.1-1.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux (80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 7-bromo-3,4-dihydro-2H-1,4-benzoxazine.
Synthesis of this compound (Final Product)
Reaction Scheme:
7-bromo-3,4-dihydro-2H-1,4-benzoxazine + Methyl iodide → this compound
Protocol:
-
Dissolve 7-bromo-3,4-dihydro-2H-1,4-benzoxazine (1 equivalent) in a polar aprotic solvent like DMF or tetrahydrofuran (THF).
-
Add a strong base such as sodium hydride (NaH, 1.1-1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Add methyl iodide (CH₃I, 1.1-1.5 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by column chromatography or recrystallization to yield this compound.
Experimental and Analytical Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of the title compound.
Conclusion
This technical guide provides a predictive yet comprehensive spectroscopic and synthetic profile of this compound. The tabulated predicted spectroscopic data serves as a valuable reference for researchers in identifying and characterizing this compound. The proposed synthetic pathway and detailed hypothetical protocol offer a practical starting point for its laboratory preparation. It is anticipated that this guide will be a useful resource for scientists and professionals in the fields of medicinal chemistry, materials science, and drug development.
References
An In-depth Technical Guide to 7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine: Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of the heterocyclic compound 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine. This document details its chemical properties, a plausible synthetic pathway derived from patent literature, and relevant characterization data.
Introduction
This compound is a substituted benzoxazine derivative. The benzoxazine ring system is a key structural motif in a variety of biologically active compounds, though specific pharmacological data for this particular compound is not extensively available in public literature. This guide aims to consolidate the known information regarding its synthesis and chemical identity.
Chemical Properties and Data
A summary of the key quantitative and qualitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀BrNO | [1] |
| Molecular Weight | 228.09 g/mol | [1] |
| CAS Number | 154264-95-6 | [1] |
| Appearance | Solid | [1] |
| Purity (Typical) | ≥95% | [2] |
| Storage Temperature | Ambient | [1] |
Discovery
The specific historical "discovery" of this compound is not well-documented in readily available scientific literature. However, its appearance in the patent literature, such as CN112292377A, indicates its use as an intermediate in the synthesis of more complex molecules, in this case, OGA (O-GlcNAcase) inhibitor compounds.[3] The general synthesis of benzoxazines dates back to the mid-20th century, with various methods being developed since.[4]
Synthesis
While a specific peer-reviewed experimental protocol for the synthesis of this compound is not readily found, a plausible synthetic route can be inferred from related benzoxazine syntheses and information within patent literature. A common and effective method for the formation of the 3,4-dihydro-2H-1,4-benzoxazine core involves the reaction of a 2-aminophenol derivative with a suitable two-carbon electrophile, followed by N-alkylation.
Proposed Synthetic Pathway
A logical synthetic approach to this compound would likely involve a two-step process starting from 2-amino-4-bromophenol.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols based on general procedures for benzoxazine synthesis.
Step 1: Synthesis of 7-Bromo-3,4-dihydro-2H-1,4-benzoxazine
-
Reaction Setup: To a solution of 2-amino-4-bromophenol (1 equivalent) in a suitable high-boiling solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (K₂CO₃, 2-3 equivalents).
-
Addition of Reagent: To the stirred suspension, add 1,2-dibromoethane (1.1-1.5 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature, pour it into water, and extract with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the 7-bromo-3,4-dihydro-2H-1,4-benzoxazine (1 equivalent) from Step 1 in a polar aprotic solvent such as DMF or tetrahydrofuran (THF).
-
Addition of Base: Add a strong base, such as sodium hydride (NaH, 1.1-1.5 equivalents), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Methylating Agent: After stirring for a short period, add methyl iodide (CH₃I, 1.1-1.5 equivalents) dropwise at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: Carefully quench the reaction with water and extract the product with an organic solvent. The organic phase is washed, dried, and concentrated. The final product is then purified by column chromatography or recrystallization.
Characterization Data
While a specific publication with detailed spectral data for this compound is not available, typical characterization would involve the following analyses. The data presented in the table below is predicted or based on general knowledge of similar structures.
| Analysis Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 6.5-7.5 ppm. Methylene protons of the oxazine ring as two triplets around δ 3.5-4.5 ppm. A singlet for the N-methyl group around δ 2.8-3.2 ppm. |
| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. Methylene carbons of the oxazine ring around δ 40-70 ppm. N-methyl carbon around δ 30-40 ppm. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the molecular weight of the compound (m/z ≈ 228 and 229 for the bromine isotopes). A characteristic isotopic pattern for a bromine-containing compound would be expected. |
| Infrared (IR) | C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-N stretching, and C-O-C stretching vibrations. |
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public scientific literature regarding the biological activity or the signaling pathways associated with this compound. As noted, its appearance in patent literature is as a chemical intermediate, suggesting its primary utility may be in the construction of more complex, potentially bioactive molecules.[3] The broader class of benzoxazines has been investigated for a range of pharmacological activities, but these cannot be directly extrapolated to this specific derivative without experimental validation.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General workflow from synthesis to characterization.
Conclusion
This technical guide has summarized the available information on this compound. While its formal "discovery" is not clearly defined, a plausible and detailed synthetic pathway has been proposed based on established benzoxazine chemistry and patent literature. The provided data tables and workflow diagrams offer a structured resource for researchers interested in this compound. Further investigation is required to elucidate its potential biological activities and to obtain detailed, experimentally verified characterization data.
References
Potential Biological Activity of 7-Bromo-4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anticonvulsant properties. This technical guide explores the potential biological activities of the specific, yet understudied, compound 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine . While direct experimental data for this compound is not publicly available, this document synthesizes findings from structurally related 7-halo and 4-alkyl substituted 1,4-benzoxazine derivatives to project its likely biological profile. This guide provides a comprehensive overview of potential therapeutic applications, plausible mechanisms of action, and detailed experimental protocols for future in-vitro and in-vivo evaluation. All quantitative data from analogous compounds are summarized for comparative analysis, and potential signaling pathways are visualized.
Introduction to the 1,4-Benzoxazine Scaffold
The 1,4-benzoxazine ring system, a fusion of a benzene ring and a 1,4-oxazine ring, serves as a versatile template for the design of novel therapeutic agents. The structural rigidity and synthetic tractability of this scaffold have allowed for extensive structure-activity relationship (SAR) studies, revealing that substitutions on both the aromatic ring and the heterocyclic portion can significantly modulate biological activity. Derivatives of 1,4-benzoxazine have been reported to possess a broad spectrum of pharmacological effects, including but not limited to, anticancer, antibacterial, antifungal, and anticonvulsant activities.[1]
Projected Biological Activities of this compound
Based on the biological evaluation of analogous compounds, this compound is hypothesized to exhibit potential in the following therapeutic areas:
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 1,4-benzoxazine derivatives. The introduction of a halogen, such as bromine, at the 7-position of the benzoxazine ring is a common strategy in medicinal chemistry to enhance potency, potentially through increased lipophilicity and improved target binding.
One study on 7-nitro-2-aryl-4H-benzo[d][2][3]oxazin-4-ones demonstrated that substitutions on the benzoxazine core influence cytotoxic potential against HeLa cells.[4] While this study focused on a different isomer and oxidation state of the oxazine ring, it underscores the importance of substitution at the 7-position. Another study on 4-aryl-3,4-dihydro-2H-1,4-benzoxazines reported moderate to good potency against various cancer cell lines, with IC50 values in the micromolar range.[5] Although the 4-aryl substitution differs from the 4-methyl group of the target compound, these findings suggest that the 3,4-dihydro-2H-1,4-benzoxazine core is a viable scaffold for developing anticancer agents.
A closely related compound, ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate, was identified as a potent topoisomerase I poison, significantly more active than the standard drug camptothecin.[1][6] This suggests a potential mechanism of action for halogenated and N-alkylated benzoxazines in cancer therapy.
Table 1: Anticancer Activity of Representative 1,4-Benzoxazine Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Molecule 14f (a 4-aryl-3,4-dihydro-2H-1,4-benzoxazine) | PC-3 (Prostate) | IC50 | 9.71 | [5] |
| Molecule 14f (a 4-aryl-3,4-dihydro-2H-1,4-benzoxazine) | MDA-MB-231 (Breast) | IC50 | 12.9 | [5] |
| Molecule 14f (a 4-aryl-3,4-dihydro-2H-1,4-benzoxazine) | MIA PaCa-2 (Pancreatic) | IC50 | 9.58 | [5] |
| Molecule 14f (a 4-aryl-3,4-dihydro-2H-1,4-benzoxazine) | U-87 MG (Glioblastoma) | IC50 | 16.2 | [5] |
| Ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate | Human Topoisomerase I | IC50 (poison) | 0.0006 | [1][6] |
| 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one | Human Topoisomerase I | IC50 (catalytic inhibitor) | 8.34 | [1][6] |
Antimicrobial Activity
The 1,4-benzoxazine scaffold is also a known pharmacophore in the development of antimicrobial agents. The presence of a halogen atom on the aromatic ring has been shown to be favorable for antibacterial and antifungal activity in various heterocyclic systems.
While specific data for this compound is unavailable, studies on other substituted benzoxazines indicate a high probability of antimicrobial properties. For instance, various 1,4-benzoxazin-3-one derivatives have demonstrated activity against a range of bacteria and fungi.[7] It is plausible that the target compound could interfere with essential bacterial processes, such as DNA replication, as has been suggested for other benzoxazine derivatives that inhibit topoisomerase activity.[8]
Table 2: Antimicrobial Activity of Representative 1,4-Benzoxazine Derivatives
| Compound Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| 1,4-Benzoxazin-3-one derivatives | Gibberella zeae | EC50 | 20.06 - 23.17 | [7] |
| 1,4-Benzoxazin-3-one derivatives | Pellicularia sasakii | EC50 | 26.66 | [7] |
| 1,4-Benzoxazin-3-one derivatives | Phytophthora infestans | EC50 | 15.37 | [7] |
| 1,4-Benzoxazin-3-one derivatives | Capsicum wilt | EC50 | 26.76 | [7] |
Potential Mechanisms of Action and Signaling Pathways
Based on studies of related benzoxazine compounds, several mechanisms of action can be postulated for this compound.
Anticancer Mechanisms
-
Topoisomerase Inhibition: As demonstrated by the potent activity of a 6-chloro-4-methyl substituted benzoxazinone, inhibition of topoisomerase I is a highly probable mechanism.[1][6] Topoisomerases are crucial enzymes for DNA replication and repair, and their inhibition leads to cell cycle arrest and apoptosis.
-
Kinase Inhibition: Certain benzoxazine derivatives have been shown to act as kinase inhibitors.[9][10] For example, some have been found to inhibit the PI3K signaling pathway, which is critical for angiogenesis, a process essential for tumor growth and metastasis.[10]
-
Induction of Oxidative Stress: Some benzoxazine compounds have been reported to induce apoptosis in cancer cells by increasing the levels of reactive oxygen species (ROS).[11][12] Elevated ROS can lead to cellular damage and trigger programmed cell death.
Antimicrobial Mechanisms
The primary antimicrobial mechanism for benzoxazine derivatives is thought to be the inhibition of bacterial DNA gyrase (a type II topoisomerase), which is essential for bacterial DNA replication. This would lead to bacterial cell death.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound.
Synthesis of this compound
A plausible synthetic route, based on general methods for N-alkylated benzoxazines, is outlined below.
Protocol:
-
N-Methylation: To a solution of 2-amino-4-bromophenol in a suitable solvent (e.g., acetone), add a base (e.g., potassium carbonate) and methyl iodide. Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: After completion, filter the reaction mixture and evaporate the solvent. The crude product, 2-(methylamino)-4-bromophenol, can be purified by column chromatography.
-
Ring Closure: Dissolve the purified N-methylated intermediate in a suitable solvent (e.g., acetone or DMF). Add a base (e.g., potassium carbonate), a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide, and 1,2-dibromoethane. Reflux the mixture for several hours until the reaction is complete.
-
Final Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, this compound, can be purified by column chromatography.
In-Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[13]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.[14]
In-Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][15]
Protocol:
-
Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation and Incubation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum). Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, the extensive research on the 1,4-benzoxazine scaffold provides a strong foundation for predicting its potential as a valuable lead compound in drug discovery. The presence of the 7-bromo and 4-methyl substituents suggests that this compound is a promising candidate for anticancer and antimicrobial screening.
Future research should focus on the synthesis and in-vitro evaluation of this specific compound against a panel of cancer cell lines and microbial strains. Mechanistic studies, such as topoisomerase and kinase inhibition assays, as well as the measurement of ROS production, will be crucial to elucidate its mode of action. The detailed protocols provided in this guide offer a clear roadmap for initiating these investigations. The findings from such studies will be instrumental in determining the therapeutic potential of this compound and guiding the design of more potent and selective analogs.
References
- 1. Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel benzoxazines as inhibitors of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ROS as a novel indicator to predict anticancer drug efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bds.berkeley.edu [bds.berkeley.edu]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. protocols.io [protocols.io]
Literature Review: 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine is a substituted benzoxazine derivative. The benzoxazine ring system is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties. This review aims to consolidate the available scientific literature on this compound, focusing on its synthesis, chemical properties, and potential biological applications. Despite the interest in the broader benzoxazine class, specific experimental and biological data for this particular derivative remains limited in publicly accessible scientific literature. This guide presents the currently available information and outlines potential avenues for future research.
Chemical Properties and Data
General chemical information for this compound is available from various chemical suppliers. A summary of these properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 154264-95-6 | [1] |
| Molecular Formula | C₉H₁₀BrNO | [2] |
| Molecular Weight | 228.09 g/mol | |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [3] |
| Storage Temperature | Ambient Storage | [1] |
| InChI Key | MQMFOFZKZBLSAB-UHFFFAOYSA-N | [1] |
| SMILES | CN1CCOC2=C1C=C(Br)C=C2 |
Note: Some data, such as melting point and boiling point, are not consistently reported across public sources.
Synthesis
General Synthetic Approach: Reductive Cyclization
A common method for the synthesis of the 1,4-benzoxazine core involves the reaction of a suitably substituted 2-aminophenol with a two-carbon electrophile, followed by cyclization. For the target molecule, a potential synthetic workflow is outlined below.
Caption: Plausible synthetic workflow for this compound.
Postulated Experimental Protocol
This is a generalized, theoretical protocol based on known benzoxazine syntheses and has not been experimentally validated for this specific compound.
Step 1: N-alkylation of 4-bromo-2-nitrophenol. To a solution of 4-bromo-2-nitrophenol in a suitable polar aprotic solvent (e.g., acetone, DMF), a base such as potassium carbonate is added. 2-chloro-N-methylethanamine hydrochloride is then added, and the mixture is heated to reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product, 1-(4-bromo-2-nitrophenoxy)-N-methylethanamine, is then purified, typically by column chromatography.
Step 2: Reductive cyclization. The intermediate from Step 1 is dissolved in a suitable solvent like methanol or ethanol. A reducing agent, such as palladium on carbon (Pd/C) under a hydrogen atmosphere or tin(II) chloride in acidic media, is added. The reduction of the nitro group to an amine is followed by spontaneous or acid-catalyzed intramolecular cyclization to form the dihydrobenzoxazine ring. Upon completion of the reaction, the catalyst is filtered off, and the solvent is evaporated. The final product, this compound, is purified by recrystallization or column chromatography.
Spectroscopic Data
Detailed and authenticated spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not available in peer-reviewed journals. Commercial suppliers may hold this data, but it is not publicly disseminated.
Table 2: Predicted Spectroscopic Data
| Data Type | Predicted Values |
| ¹H NMR | Chemical shifts for aromatic protons are expected in the range of δ 6.5-7.5 ppm. The N-methyl protons would likely appear as a singlet around δ 2.8-3.0 ppm. The two methylene groups of the oxazine ring would show signals between δ 3.0-4.5 ppm. |
| ¹³C NMR | Aromatic carbons are expected in the region of δ 110-150 ppm. The N-methyl carbon would be around δ 35-40 ppm, and the methylene carbons of the oxazine ring would appear between δ 45-70 ppm. |
| Mass Spec. | The monoisotopic mass is calculated to be 226.9946 g/mol . The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound (approximately 1:1 ratio for M and M+2 peaks). Predicted collision cross-section values for various adducts are available in public databases.[2] |
Biological Activity and Potential Applications
There is no specific published research on the biological activity of this compound. However, the broader class of 1,4-benzoxazine derivatives has been extensively studied and shown to possess a wide array of pharmacological properties.[4] This suggests that the title compound could be a valuable scaffold for medicinal chemistry research.
Potential as an Anticancer Agent
Numerous 1,4-benzoxazine derivatives have demonstrated significant anti-proliferative activity against various cancer cell lines.[4] The mechanism of action often involves the induction of apoptosis or inhibition of key signaling pathways involved in cancer progression. The presence of a bromine atom at the 7-position could influence the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets.
Potential as an Antimicrobial Agent
The benzoxazine scaffold is also a known pharmacophore in the development of antimicrobial agents. Derivatives have shown activity against a range of bacteria and fungi. Future studies could explore the minimum inhibitory concentration (MIC) of this compound against various pathogenic strains.
References
An In-depth Technical Guide to Derivatives of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This technical guide focuses on the derivatives of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine, a specific analogue with potential for further development in various therapeutic areas. While specific research on this exact molecule is limited in publicly available literature, this guide extrapolates from closely related structures to provide a comprehensive overview of its potential synthesis, biological activities, and relevant experimental protocols. The presence of a bromine atom at the 7-position and a methyl group at the 4-position offers unique electronic and steric properties that can influence its pharmacological profile.
Synthesis and Characterization
Proposed Synthetic Pathway
The proposed synthesis is a two-step process starting from the commercially available 2-amino-4-bromophenol. The first step involves the formation of the benzoxazine ring, followed by N-methylation.
Caption: Proposed synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 7-Bromo-3,4-dihydro-2H-1,4-benzoxazine
-
Reaction Setup: To a solution of 2-amino-4-bromophenol (1 equivalent) in acetone, add potassium carbonate (2.5 equivalents) and 1,2-dibromoethane (1.2 equivalents).
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 7-bromo-3,4-dihydro-2H-1,4-benzoxazine.
Step 2: Synthesis of this compound
-
Reaction Setup: To a solution of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) is added portion-wise at 0 °C.
-
Reaction Conditions: The mixture is stirred at 0 °C for 30 minutes, after which methyl iodide (1.5 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. Reaction progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction is carefully quenched with saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.
Characterization Data of a Related Compound
While specific data for the target compound is not published, the following table includes characterization data for a structurally similar compound, 7-methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1][2]oxazine, to provide an example of expected analytical results.
| Compound | Yield | Melting Point (°C) | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | HRMS (+ESI) |
| 7-Methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1][2]oxazine | 60% | 147-149 | 7.39–7.30 (m, 2H), 6.98–6.90 (m, 2H), 6.69–6.56 (m, 1H), 6.40–6.31 (m, 2H), 5.74 (t, J = 1.8 Hz, 1H), 4.31 (dt, J = 8.1, 2.3 Hz, 1H), 4.16 (ddd, J = 10.4, 2.9, 1.8 Hz, 1H), 3.84 (dd, J = 10.4, 8.2 Hz, 1H), 3.75 (s, 3H), 3.63 (s, 3H) | 158.84, 151.65, 143.40, 131.91, 128.65, 128.31, 115.65, 113.79, 106.70, 102.11, 70.51, 55.27, 55.11, 52.33 | Found m/z 272.12811, [M + H]⁺. C₁₆H₁₈NO₃ [272.12867] |
Potential Biological Activities and Signaling Pathways
Derivatives of 1,4-benzoxazine have been investigated for a multitude of biological activities. The introduction of a bromine atom can enhance potency and modulate pharmacokinetic properties through halogen bonding interactions with biological targets.
Anticancer Activity
Numerous 1,4-benzoxazine derivatives have demonstrated promising anticancer properties. For instance, certain derivatives have been shown to induce apoptosis in breast cancer cells.
Table 1: Anticancer Activity of Representative 1,4-Benzoxazine Derivatives
| Compound | Cancer Cell Line | Activity (IC₅₀ µM) | Reference |
| 7-substituted-4-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)-2H-benzo[b][1][2]oxazin-3(4H)-one (5b) | MCF-7 (Breast) | Near cisplatin | [1] |
| 7-substituted-4-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)-2H-benzo[b][1][2]oxazin-3(4H)-one (5c) | HeLa (Cervical) | Near cisplatin | [1] |
| 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine (14f) | PC-3 (Prostate) | 7.84 | [3] |
| 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine (14f) | MDA-MB-231 (Breast) | 10.5 | [3] |
Signaling Pathway: Apoptosis Induction in Cancer Cells
References
physical and chemical characteristics of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological characteristics of the heterocyclic compound 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine. While specific experimental data for this particular molecule is limited in publicly available literature, this guide synthesizes general knowledge of 1,4-benzoxazine derivatives to offer valuable insights for research and development.
Core Chemical and Physical Characteristics
This compound is a solid compound with a defined molecular structure. Key identifying and physical data are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrNO | [PubChemLite] |
| Molecular Weight | 228.09 g/mol | [2a biotech] |
| IUPAC Name | This compound | [Fluorochem] |
| CAS Number | 154264-95-6 | [Fluorochem] |
| Physical Form | Solid | [Fluorochem] |
| Melting Point | 47 °C | [Guidechem] |
| Purity | Typically available at 97% or 98% | [Nanjing Chemlin Chemical Co., Ltd.], [Fluorochem] |
| Storage Temperature | Ambient | [Fluorochem] |
Predicted Data:
| Property | Value | Source |
| XlogP | 2.5 | [PubChemLite] |
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons on the benzene ring, with shifts influenced by the bromine and oxygen/nitrogen substituents. Methylene protons of the oxazine ring would likely appear as distinct signals, and a singlet corresponding to the N-methyl group would be present.
-
¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the methylene carbons of the oxazine ring, and the N-methyl carbon. The carbon attached to the bromine atom would exhibit a characteristic shift.
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. PubChemLite provides predicted collision cross-section data for various adducts, which can be useful in mass spectrometry-based structural elucidation [PubChemLite].
Infrared (IR) Spectroscopy: Characteristic IR absorption bands would include C-H stretching from the aromatic and aliphatic portions of the molecule, C-N stretching, C-O-C ether stretching, and aromatic C=C bending vibrations.
Synthesis and Purification Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature. However, a general and widely applicable method for the synthesis of N-substituted 3,4-dihydro-2H-1,4-benzoxazines involves a two-step sequence starting from commercially available benzoxazoles [synthesis and reactions of 3,4-dihydro-2h-1,4-benzoxazine derivatives].
General Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway for N-alkylated 3,4-dihydro-2H-1,4-benzoxazines.
Detailed Experimental Steps (Hypothetical Protocol)
Step 1: Reduction of a Substituted Benzoxazole
-
To a solution of the appropriate substituted benzoxazole in a suitable solvent (e.g., tetrahydrofuran), add sodium borohydride.
-
Slowly add a catalytic amount of acetic acid. The reaction should be monitored for foaming [synthesis and reactions of 3,4-dihydro-2h-1,4-benzoxazine derivatives].
-
After the reaction is complete (monitored by TLC), quench the reaction with a saturated ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude N-alkylated o-aminophenol, which can often be used in the next step without further purification [synthesis and reactions of 3,4-dihydro-2h-1,4-benzoxazine derivatives].
Step 2: Ring Closure to Form the 1,4-Benzoxazine Ring
-
To a mixture of the crude N-alkylated o-aminophenol in a solvent such as acetone, add 1,2-dibromoethane and a phase transfer catalyst (e.g., Aliquat 336) [synthesis and reactions of 3,4-dihydro-2h-1,4-benzoxazine derivatives].
-
Add an aqueous solution of a base, such as potassium carbonate.
-
Reflux the resulting mixture for an extended period (e.g., 3 days), monitoring the reaction by TLC [synthesis and reactions of 3,4-dihydro-2h-1,4-benzoxazine derivatives].
-
After completion, remove the acetone under reduced pressure.
-
Pour the residue into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
-
Remove the solvent to obtain the crude product [synthesis and reactions of 3,4-dihydro-2h-1,4-benzoxazine derivatives].
Purification
Purification of the final product is typically achieved through silica gel column chromatography. The choice of eluent would be determined by the polarity of the product and any byproducts. A common solvent system for compounds of this nature is a mixture of ethyl acetate and hexane [synthesis and reactions of 3,4-dihydro-2h-1,4-benzoxazine derivatives]. Further purification may be possible through distillation under reduced pressure [synthesis and reactions of 3,4-dihydro-2h-1,4-benzoxazine derivatives].
Potential Biological Activities and Mechanisms of Action
While no specific biological activity has been reported for this compound, the broader class of 1,4-benzoxazine derivatives has demonstrated a wide range of pharmacological properties, suggesting potential avenues for investigation for this specific molecule.
General Biological Activities of 1,4-Benzoxazine Derivatives
-
Antimicrobial Activity: Many 1,4-benzoxazine derivatives have shown promising activity against various bacterial and fungal strains [1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation, Some of biologically active 1,4-benzoxazine derivatives]. The mechanism of action for some of these compounds involves the inhibition of DNA gyrase, a crucial enzyme in bacterial DNA replication [1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation].
-
Anticancer Activity: Several studies have reported the antiproliferative effects of 1,4-benzoxazine derivatives against various cancer cell lines [Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines]. The proposed mechanisms are diverse and can include the inhibition of kinases such as GSK3, p38 MAPK, and cyclin-dependent kinases (CDKs) [Identification of novel 1,4-benzoxazine compounds that are protective in tissue culture and in vivo models of neurodegeneration].
-
Neuroprotective Activity: Certain 1,4-benzoxazine derivatives have been identified as potent neuroprotective agents in models of neurodegeneration [Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies, Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants]. Their protective effects are often attributed to their antioxidant properties and their ability to inhibit key signaling pathways involved in neuronal cell death.
Hypothetical Signaling Pathway Inhibition
Based on the known activities of other 1,4-benzoxazine derivatives, a potential mechanism of action for this compound in a neuroprotective or anticancer context could involve the inhibition of key cellular kinases. The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted.
Experimental Workflow for Biological Evaluation
To assess the potential biological activities of this compound, a structured experimental workflow is essential. The following diagram outlines a general approach for screening and characterizing its bioactivity.
Safety Information
This compound is classified with the signal word "Warning" and is associated with the following hazard statements [Fluorochem]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a heterocyclic compound with potential for further investigation in drug discovery and materials science. While specific experimental data for this molecule is sparse, the known chemical properties and the broad biological activities of the 1,4-benzoxazine class of compounds provide a strong rationale for its synthesis and evaluation. This guide serves as a foundational resource for researchers interested in exploring the characteristics and potential applications of this and related compounds. Further experimental work is necessary to fully elucidate its physical, chemical, and biological profile.
Methodological & Application
Application Notes and Protocols: Synthesis of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4-benzoxazine core is a significant heterocyclic motif present in numerous biologically active compounds and pharmaceutical agents. The specific substitution pattern of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine makes it an interesting target for medicinal chemistry and drug discovery programs. The bromine atom at the 7-position provides a handle for further functionalization via cross-coupling reactions, while the N-methyl group can influence the compound's physicochemical properties and biological interactions. This document outlines a detailed, multi-step protocol for the proposed synthesis of this target compound, starting from commercially available 2-amino-4-bromophenol.
Proposed Synthetic Pathway
The proposed synthesis involves a four-step sequence:
-
N-Acylation: Protection of the amino group of 2-amino-4-bromophenol via reaction with chloroacetyl chloride.
-
Intramolecular Cyclization: Base-mediated intramolecular Williamson ether synthesis to form the benzoxazinone ring.
-
Lactam Reduction: Reduction of the cyclic amide (lactam) to the corresponding cyclic amine.
-
N-Methylation: Introduction of the methyl group onto the nitrogen atom of the benzoxazine ring.
Experimental Protocols
Step 1: Synthesis of 2-chloro-N-(5-bromo-2-hydroxyphenyl)acetamide (Intermediate 1)
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-4-bromophenol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Reaction: Add a base, such as triethylamine (1.1 eq.) or pyridine (1.1 eq.), to the solution. Slowly add a solution of chloroacetyl chloride (1.1 eq.) in the same solvent dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 2-chloro-N-(5-bromo-2-hydroxyphenyl)acetamide.
Step 2: Synthesis of 7-bromo-2H-1,4-benzoxazin-3(4H)-one (Intermediate 2)
-
Reaction Setup: In a round-bottom flask, dissolve the product from Step 1 (Intermediate 1, 1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or sodium hydride (NaH, 1.2 eq., use with extreme caution).
-
Reaction: Heat the mixture to 80-100 °C and stir for 6-12 hours. Monitor the formation of the cyclized product by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 7-bromo-2H-1,4-benzoxazin-3(4H)-one.
Step 3: Synthesis of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine (Intermediate 3)
-
Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of a reducing agent such as lithium aluminum hydride (LiAlH₄, 3.0-4.0 eq.) in anhydrous THF. Cool the suspension to 0 °C.
-
Addition of Lactam: Slowly add a solution of the lactam from Step 2 (Intermediate 2, 1.0 eq.) in anhydrous THF to the LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.
-
Quenching (Fieser workup): Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Purification: A granular precipitate should form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 4: Synthesis of this compound (Target Compound)
-
Reaction Setup: Dissolve the secondary amine from Step 3 (Intermediate 3, 1.0 eq.) in a suitable solvent like THF or acetonitrile.
-
Reagents Addition: Add a base such as potassium carbonate (2.0 eq.) followed by a methylating agent like methyl iodide (CH₃I, 1.2 eq.) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq., use with extreme caution as it is highly toxic).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Filter off the base and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.
Data Presentation
The following table should be used to record experimental data for the synthesis.
| Step | Intermediate/Product | Starting Material (mass, mol) | Reagents (mass/vol, mol) | Solvent (vol) | Yield (mass, %) | Melting Point (°C) | Purity (e.g., HPLC, NMR) |
| 1 | 2-chloro-N-(5-bromo-2-hydroxyphenyl)acetamide | 2-amino-4-bromophenol | Chloroacetyl chloride, Triethylamine | DCM | |||
| 2 | 7-bromo-2H-1,4-benzoxazin-3(4H)-one | Intermediate 1 | Potassium carbonate | DMF | |||
| 3 | 7-bromo-3,4-dihydro-2H-1,4-benzoxazine | Intermediate 2 | Lithium aluminum hydride | THF | |||
| 4 | This compound | Intermediate 3 | Methyl iodide, Potassium carbonate | THF |
Visualization of Synthetic Workflow
The following diagram illustrates the proposed multi-step synthesis of this compound.
Caption: Proposed synthetic workflow for this compound.
Application Note: A Detailed Reaction Mechanism for the Formation of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound of interest in medicinal chemistry and materials science due to the prevalence of the benzoxazine core in various biologically active molecules and functional polymers. Understanding the reaction mechanism for its synthesis is crucial for process optimization, yield improvement, and the development of novel derivatives. This document outlines a probable synthetic route and the detailed mechanism for the formation of this target compound, based on established methods for the synthesis of related 3,4-dihydro-2H-1,4-benzoxazine derivatives.
The proposed synthesis involves a two-step process:
-
Cyclization: Formation of the 7-bromo-3,4-dihydro-2H-1,4-benzoxazine intermediate via the reaction of 2-amino-4-bromophenol with 1,2-dibromoethane.
-
N-Methylation: Subsequent methylation of the secondary amine in the benzoxazine ring to yield the final product.
Proposed Reaction Mechanism
The overall reaction can be depicted as follows:
Step 1: Synthesis of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine
The initial step involves the formation of the benzoxazine ring. This is typically achieved through the reaction of a substituted 2-aminophenol with a 1,2-dihaloethane. In this case, 2-amino-4-bromophenol serves as the starting material to introduce the bromo-substituent at the 7-position.
The mechanism proceeds via two successive nucleophilic substitution reactions:
-
O-Alkylation: The phenoxide, formed by the deprotonation of the hydroxyl group of 2-amino-4-bromophenol by a base (e.g., potassium carbonate), acts as a nucleophile and attacks one of the carbon atoms of 1,2-dibromoethane, displacing a bromide ion. This results in an intermediate where the oxygen is attached to a bromoethyl group.
-
Intramolecular N-Alkylation (Cyclization): The amino group of the intermediate then acts as an intramolecular nucleophile, attacking the carbon atom bonded to the remaining bromine. This second nucleophilic substitution closes the ring to form the 3,4-dihydro-2H-1,4-benzoxazine structure.
Step 2: N-Methylation of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine
The second step is the N-alkylation of the secondary amine within the newly formed benzoxazine ring. This is a standard procedure to introduce the methyl group at the N-4 position.
-
Deprotonation: A base (e.g., sodium hydride) deprotonates the secondary amine of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine to form a more nucleophilic amide anion.
-
Nucleophilic Attack: The amide anion then attacks a methylating agent, such as methyl iodide, in a nucleophilic substitution reaction, displacing the iodide ion and forming the final product, this compound.
Experimental Protocols
The following are detailed, representative protocols for the synthesis. Note: These are generalized procedures and may require optimization for specific laboratory conditions and desired yields.
Protocol 1: Synthesis of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine
| Parameter | Value/Description |
| Starting Materials | 2-amino-4-bromophenol, 1,2-dibromoethane, Potassium carbonate (K₂CO₃) |
| Solvent | Acetone or Dimethylformamide (DMF) |
| Reaction Temperature | Reflux |
| Reaction Time | 24-48 hours (monitor by TLC) |
Procedure:
-
To a solution of 2-amino-4-bromophenol (1 equivalent) in acetone, add anhydrous potassium carbonate (2.5 equivalents).
-
Add 1,2-dibromoethane (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and stir for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure 7-bromo-3,4-dihydro-2H-1,4-benzoxazine.
Protocol 2: Synthesis of this compound
| Parameter | Value/Description |
| Starting Materials | 7-bromo-3,4-dihydro-2H-1,4-benzoxazine, Sodium hydride (NaH), Methyl iodide (CH₃I) |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours (monitor by TLC) |
Procedure:
-
Dissolve 7-bromo-3,4-dihydro-2H-1,4-benzoxazine (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the solution. Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield this compound.
Visualizations
Caption: Proposed two-step reaction pathway for the synthesis.
Data Summary
As this application note describes a generalized, plausible mechanism, specific quantitative data such as yields, reaction kinetics, and spectroscopic data would need to be determined experimentally. Researchers are encouraged to use the provided protocols as a starting point and optimize the reaction conditions to achieve the desired outcomes. Key parameters for optimization include the choice of base, solvent, reaction temperature, and purification method.
Disclaimer: The protocols provided are for informational purposes and should be performed by qualified personnel in a properly equipped laboratory, following all appropriate safety precautions.
Application Notes and Protocols for the Purification of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine. The following methods are designed to address common impurities encountered during the synthesis of benzoxazine derivatives, ensuring high-purity material suitable for further research and development.
Introduction to Purification Strategies
The synthesis of this compound can result in a crude product containing unreacted starting materials, such as the parent phenol, and by-products like oligomers. A multi-step purification strategy is often necessary to achieve high purity. The choice of technique depends on the nature of the impurities and the desired final purity of the compound. The most common and effective methods for purifying benzoxazine derivatives include liquid-liquid extraction (base wash), column chromatography, and recrystallization.
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Before commencing purification, it is crucial to analyze the crude product using Thin-Layer Chromatography (TLC). This will help in identifying the number of components and in optimizing the solvent system for column chromatography.
Protocol for TLC Analysis:
-
Prepare the TLC Plate: Use a silica gel 60 F254 TLC plate.
-
Prepare the Eluent: A common starting eluent is a mixture of hexanes and ethyl acetate. A 3:1 (v/v) ratio of hexanes to ethyl acetate is a good starting point for benzoxazine derivatives.[1]
-
Spot the Sample: Dissolve a small amount of the crude product in a suitable solvent like dichloromethane or ethyl acetate and spot it onto the TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the eluent.
-
Visualize the Spots: After the solvent front has reached the top of the plate, remove it and visualize the spots under UV light (254 nm).
-
Troubleshooting: If the compound streaks, it may indicate strong interaction with the acidic silica gel. Adding a small amount (1-3%) of a basic modifier like triethylamine to the eluent can help in obtaining sharper spots.[2]
Purification Protocols
Protocol 1: Aqueous Base Wash for Removal of Acidic Impurities
This protocol is designed to remove unreacted phenolic starting materials from the crude product.[2]
Methodology:
-
Dissolution: Dissolve the crude this compound product in a water-immiscible organic solvent such as ethyl acetate or chloroform in a separatory funnel.
-
Base Wash: Add an equal volume of a 1N sodium hydroxide (NaOH) solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically.[3] This converts the acidic phenol into its water-soluble sodium salt, which partitions into the aqueous layer.[2]
-
Layer Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Water Wash: Wash the remaining organic layer with an equal volume of deionized water to remove any residual NaOH. Repeat this water wash two more times.[2]
-
Drying and Concentration: Transfer the organic layer to a flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3]
-
Filtration and Evaporation: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the washed product.
Diagram of the Aqueous Base Wash Workflow
References
Application Note: FT-IR Analysis of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the structural characterization of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine using Fourier Transform Infrared (FT-IR) spectroscopy. It includes procedures for sample preparation, data acquisition, and a summary of expected characteristic absorption bands for functional group identification.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Benzoxazines and their derivatives are known for their use in the synthesis of polymers and as scaffolds for biologically active molecules.[1] Accurate structural confirmation is a critical step in the synthesis and quality control of such compounds. FT-IR spectroscopy is a rapid, non-destructive, and powerful analytical technique for identifying functional groups within a molecule. By measuring the absorption of infrared radiation, a unique spectral fingerprint of the compound is obtained, allowing for the verification of its chemical structure. This note details the methodology for analyzing the title compound and provides a table of expected vibrational frequencies.
Experimental Protocol: FT-IR Analysis
This protocol describes the analysis of a solid sample of this compound using the Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods.
Method 1: Attenuated Total Reflectance (ATR)
The ATR technique is ideal for rapid analysis of solid powders with minimal sample preparation.
Instrumentation:
-
FT-IR Spectrometer (e.g., PerkinElmer Spectrum 100, Thermo Scientific Nicolet iS5)
-
ATR accessory with a diamond or zinc selenide (ZnSe) crystal[2]
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropyl alcohol or acetone, then allow it to dry completely. Record a background spectrum of the empty, clean crystal.[3]
-
Sample Application: Place a small amount (a few milligrams) of the powdered this compound sample directly onto the center of the ATR crystal.[2]
-
Apply Pressure: Use the pressure arm of the ATR accessory to apply consistent pressure to the sample, ensuring firm and uniform contact with the crystal surface.[3]
-
Data Acquisition: Collect the FT-IR spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000–400 cm⁻¹.
-
Cleaning: After analysis, release the pressure arm, remove the sample, and clean the crystal surface thoroughly as described in step 1.
Method 2: Potassium Bromide (KBr) Pellet
This traditional method involves dispersing the solid sample within a KBr matrix, which is transparent to IR radiation.
Materials & Instrumentation:
-
FT-IR Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet die kit
-
Infrared-grade Potassium Bromide (KBr), dried in an oven at >100°C to remove moisture.[4]
Procedure:
-
Sample Grinding: Add approximately 1-2 mg of the this compound sample to an agate mortar.[3]
-
Mixing: Add about 100-200 mg of dry KBr powder to the mortar.[3] Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to reduce scattering of the IR radiation.[4]
-
Pellet Pressing: Transfer a portion of the mixture into the pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[3]
-
Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Collect the spectrum using the same parameters as the ATR method (4000–400 cm⁻¹, 4 cm⁻¹ resolution). A background spectrum of the empty sample compartment should be run beforehand.
-
Disposal: After analysis, dispose of the KBr pellet appropriately. Clean the mortar, pestle, and die set thoroughly with acetone and dry them.
Data Presentation: Characteristic FT-IR Bands
The following table summarizes the predicted characteristic infrared absorption bands for this compound based on known frequencies for benzoxazine derivatives and related functional groups.[5][6][7][8][9][10]
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment | Expected Intensity |
| 3100 - 3000 | C-H Stretch | Aromatic C-H (trisubstituted benzene ring) | Medium to Weak |
| 2980 - 2850 | C-H Stretch | Aliphatic C-H (CH₃ and CH₂ groups) | Medium |
| 1610 - 1580 | C=C Stretch | Aromatic Ring Skeletal Vibrations | Medium to Strong |
| 1500 - 1475 | C=C Stretch | Aromatic Ring Skeletal Vibrations | Strong |
| 1465 - 1450 | C-H Bend | Aliphatic CH₂ Scissoring | Medium |
| 1380 - 1360 | C-H Bend | Aliphatic CH₃ Symmetric Bending | Medium |
| 1270 - 1220 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether (characteristic of benzoxazine ring) | Strong |
| 1160 - 1110 | C-N-C Stretch | Tertiary Amine (characteristic of benzoxazine ring) | Medium |
| 1050 - 1020 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether | Medium |
| 950 - 920 | Out-of-plane (OOP) C-H Bend | Benzene ring attached to the oxazine ring | Medium to Strong |
| 880 - 800 | Out-of-plane (OOP) C-H Bend | Trisubstituted Benzene Ring | Strong |
| 700 - 550 | C-Br Stretch | Bromo-Aromatic Compound | Medium to Strong |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the structural-spectral correlations.
Caption: Experimental workflow for FT-IR analysis.
Caption: Correlation of functional groups to IR regions.
References
- 1. ijstr.org [ijstr.org]
- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Mass Spectrometric Analysis of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application notes for the characterization of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are critical for its development and use. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful analytical technique for identifying and quantifying such small organic molecules.[1][2] This application note outlines a comprehensive GC-MS method using Electron Ionization (EI), a widely used technique that provides reproducible fragmentation patterns valuable for structural confirmation.[3] The presence of a bromine atom in the molecule yields a distinctive isotopic signature, which is a key diagnostic feature in its mass spectrum.[4]
Predicted Mass Fragmentation Pathway
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to characteristic fragmentation.[3] The proposed major fragmentation pathways for this compound are as follows:
-
Molecular Ion Formation: The initial event is the removal of an electron to form the molecular radical cation, [M]+•. Due to the natural abundance of bromine isotopes (79Br and 81Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 227 and 229.[4]
-
Alpha-Cleavage: A primary and highly favorable fragmentation is the loss of the N-methyl group (•CH3) via alpha-cleavage, resulting in a stable immonium cation at m/z 212 and 214.
-
Loss of Bromine: Cleavage of the carbon-bromine bond results in the loss of a bromine radical (•Br), yielding a fragment ion at m/z 148.
-
Ring Fragmentation: The dihydro-oxazine ring can undergo fragmentation, for instance, through the loss of a neutral ethene molecule (C2H4), leading to ions at m/z 199 and 201.
References
The Versatile Building Block: 7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. The introduction of a bromine atom at the 7-position and a methyl group at the 4-position creates 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine , a versatile building block for the synthesis of novel therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in drug discovery and development, focusing on its synthetic utility and the biological activities of its derivatives.
The strategic placement of the bromine atom on the aromatic ring offers a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space and optimize pharmacological properties. The methyl group on the nitrogen atom can influence the compound's conformation, solubility, and metabolic stability. Derivatives of the 1,4-benzoxazine core have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Synthetic Applications
The primary utility of this compound in medicinal chemistry lies in its ability to serve as a scaffold for the generation of diverse compound libraries. The bromo-substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with a wide range of boronic acids and esters.
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Application Note & Protocol: A Two-Step Synthesis of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed, two-step experimental protocol for the synthesis of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine. The synthesis begins with the cyclization of 2-amino-4-bromophenol with 1,2-dibromoethane to form the intermediate, 7-bromo-3,4-dihydro-2H-1,4-benzoxazine. This intermediate is subsequently N-methylated using sodium hydride and methyl iodide to yield the final product. This protocol includes a comprehensive list of materials, step-by-step procedures, data presentation in tabular format, a visual workflow diagram, and essential safety precautions.
Overall Reaction Scheme
The synthesis is performed in two main steps:
-
Step 1: Cyclization to form the benzoxazine ring.
-
Step 2: N-Methylation of the secondary amine.

Caption: Overall two-step synthesis route.
Experimental Protocols
Step 1: Synthesis of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine (Intermediate)
This procedure outlines the formation of the benzoxazine ring structure through the condensation of 2-amino-4-bromophenol and 1,2-dibromoethane. This is a classical and effective method for constructing the 3,4-dihydro-2H-1,4-benzoxazine scaffold[1].
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 2-Amino-4-bromophenol | 38191-34-3 | 188.02 | 5.00 g | 26.6 | 1.0 |
| 1,2-Dibromoethane | 106-93-4 | 187.86 | 5.97 g (2.74 mL) | 31.8 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 7.35 g | 53.2 | 2.0 |
| Acetone | 67-64-1 | 58.08 | 150 mL | - | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - | - |
| Hexane | 110-54-3 | 86.18 | As needed | - | - |
| Brine (sat. NaCl aq.) | - | - | As needed | - | - |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - | - |
Procedure
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-bromophenol (5.00 g, 26.6 mmol), potassium carbonate (7.35 g, 53.2 mmol), and acetone (150 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1,2-dibromoethane (2.74 mL, 31.8 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approx. 56°C) and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with a small amount of acetone.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane to 9:1 hexane:ethyl acetate) to afford 7-bromo-3,4-dihydro-2H-1,4-benzoxazine as a solid.
Step 2: Synthesis of this compound (Final Product)
This protocol describes the N-methylation of the benzoxazine intermediate using sodium hydride as a base and methyl iodide as the alkylating agent. This is a standard and highly effective method for the N-alkylation of secondary amines within heterocyclic systems[1][2][3].
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 7-bromo-3,4-dihydro-2H-1,4-benzoxazine | 51934-42-0 | 214.05 | 4.00 g | 18.7 | 1.0 |
| Sodium Hydride (NaH, 60% in oil) | 7646-69-7 | 24.00 | 0.82 g | 20.6 | 1.1 |
| Methyl Iodide (CH₃I) | 74-88-4 | 141.94 | 2.92 g (1.28 mL) | 20.6 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 100 mL | - | - |
| Saturated Ammonium Chloride (NH₄Cl aq.) | - | - | As needed | - | - |
| Diethyl Ether | 60-29-7 | 74.12 | As needed | - | - |
| Brine (sat. NaCl aq.) | - | - | As needed | - | - |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - | - |
Procedure
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add sodium hydride (0.82 g, 20.6 mmol, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil. Carefully decant the hexane washings.
-
Add anhydrous THF (50 mL) to the flask. Cool the suspension to 0°C using an ice bath.
-
Dissolve 7-bromo-3,4-dihydro-2H-1,4-benzoxazine (4.00 g, 18.7 mmol) in anhydrous THF (50 mL) and add it dropwise to the stirred NaH suspension over 20 minutes.
-
Allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional hour.
-
Cool the mixture back down to 0°C and add methyl iodide (1.28 mL, 20.6 mmol) dropwise.
-
Stir the reaction at room temperature for 3-5 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL) at 0°C.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Data Presentation
Product Characterization
| Property | Value |
| IUPAC Name | This compound[4] |
| CAS Number | 154264-95-6 |
| Molecular Formula | C₉H₁₀BrNO |
| Molecular Weight | 228.09 g/mol |
| Physical Form | Solid[4] |
| Purity (Typical) | >97% |
| ¹H NMR | Expected peaks consistent with the structure. |
| ¹³C NMR | Expected peaks consistent with the structure. |
| Mass Spec (HRMS) | Calculated m/z for [M+H]⁺, observed value. |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Safety Precautions
-
General: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Sodium Hydride (NaH): A highly reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere (Argon or Nitrogen). Quench excess NaH carefully with a proton source like isopropanol or saturated ammonium chloride at low temperatures.
-
Methyl Iodide (CH₃I): A toxic and volatile liquid. It is a suspected carcinogen and a potent alkylating agent. Handle with extreme care in a fume hood and avoid inhalation or skin contact.
-
1,2-Dibromoethane: A toxic and suspected carcinogen. Avoid inhalation and skin contact.
-
Solvents: Acetone, THF, and diethyl ether are highly flammable. Keep away from ignition sources.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine synthesis. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
I. Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, divided into the two primary stages of a common synthetic route: the formation of the benzoxazine core and the subsequent N-methylation.
Stage 1: Synthesis of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine
A common precursor to the target molecule is 7-bromo-3,4-dihydro-2H-1,4-benzoxazine, which can be synthesized from 2-amino-4-bromophenol. Issues in this stage will directly impact the overall yield.
Question: My yield of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the formation of the benzoxazine ring are often attributed to incomplete reaction, side reactions, or suboptimal reaction conditions. Below is a table outlining potential causes and recommended solutions, followed by a detailed experimental protocol for a common synthetic method.
Table 1: Troubleshooting Low Yield in the Synthesis of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine
| Potential Cause | Observation | Recommended Solution | Expected Outcome |
| Incomplete Cyclization | Presence of starting material (2-amino-4-bromophenol) in the crude product. | Increase reaction time and/or temperature. Ensure efficient stirring. | Increased conversion of starting material and higher yield of the desired product. |
| Side Reactions (e.g., Polymerization) | Formation of insoluble, tar-like byproducts. | Use a higher dilution of reactants. Add the alkylating agent slowly to the reaction mixture. | Minimized byproduct formation and improved purity of the crude product. |
| Suboptimal Base | The reaction stalls or proceeds very slowly. | Screen different inorganic bases (e.g., K₂CO₃, Cs₂CO₃). Ensure the base is anhydrous and used in sufficient excess (2-3 equivalents). | Accelerated reaction rate and improved yield. |
| Poor Solvent Choice | Reagents are not fully dissolved, leading to a heterogeneous reaction mixture. | Use a high-boiling polar aprotic solvent like DMF or DMSO to ensure complete dissolution of the starting materials. | A homogeneous reaction mixture, leading to more consistent and higher yields. |
Detailed Experimental Protocol: Synthesis of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine
This protocol is a representative method based on the alkylation of 2-amino-4-bromophenol with 1,2-dibromoethane.
Materials:
-
2-amino-4-bromophenol
-
1,2-dibromoethane
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-amino-4-bromophenol (1 equivalent) in DMF, add anhydrous potassium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,2-dibromoethane (1.2 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stage 2: N-Methylation of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine
The second stage involves the introduction of a methyl group onto the nitrogen atom of the benzoxazine ring.
Question: I am observing incomplete N-methylation and the formation of multiple products. How can I achieve selective and high-yielding methylation?
Answer:
Incomplete methylation and the formation of byproducts are common challenges in this step. The choice of methylating agent and reaction conditions are critical for success.
Table 2: Troubleshooting N-Methylation of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine
| Potential Cause | Observation | Recommended Solution | Expected Outcome |
| Inefficient Methylating Agent | Low conversion of the starting material. | Use a more reactive methylating agent like methyl iodide or dimethyl sulfate. | Faster and more complete conversion to the N-methylated product. |
| Over-alkylation (Quaternary Salt Formation) | Formation of a highly polar, water-soluble byproduct. | Use a stoichiometric amount of the methylating agent. Alternatively, use a reductive amination method (Eschweiler-Clarke). | Minimized formation of the quaternary ammonium salt. |
| Weak Base | The reaction is sluggish or does not proceed. | For reactions with methyl halides, use a stronger base like sodium hydride (NaH) in an anhydrous solvent (e.g., THF). | Efficient deprotonation of the secondary amine, leading to a faster reaction. |
| Decomposition of Product | The appearance of colored impurities or a drop in yield upon prolonged heating. | Use milder reaction conditions. For reductive amination, keep the temperature moderate. | Improved purity and yield of the final product. |
Detailed Experimental Protocol: N-Methylation via Eschweiler-Clarke Reaction
This protocol provides a method for the N-methylation of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine using formaldehyde and formic acid. This method is advantageous as it avoids the formation of quaternary ammonium salts.
Materials:
-
7-bromo-3,4-dihydro-2H-1,4-benzoxazine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flask containing 7-bromo-3,4-dihydro-2H-1,4-benzoxazine (1 equivalent), add formaldehyde (2.5 equivalents) and formic acid (2.5 equivalents).
-
Heat the mixture to 80-100 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
II. Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for improving the overall yield of the two-step synthesis?
A1: The purity of the intermediate, 7-bromo-3,4-dihydro-2H-1,4-benzoxazine, is crucial. Impurities from the first step can interfere with the N-methylation reaction, leading to side products and a lower yield of the final product. Thorough purification of the intermediate is highly recommended.
Q2: Can I perform the synthesis as a one-pot reaction?
A2: While one-pot syntheses are possible for some benzoxazine derivatives, a two-step approach with isolation and purification of the intermediate generally provides a higher overall yield and a purer final product for this specific target molecule.
Q3: What are the common impurities I should look for during purification?
A3: In the first stage, unreacted 2-amino-4-bromophenol and potential oligomeric byproducts are common impurities. In the N-methylation stage, the primary impurity to watch for is the unreacted starting material (7-bromo-3,4-dihydro-2H-1,4-benzoxazine). If using a strong methylating agent like methyl iodide, the corresponding quaternary ammonium salt may also be present.
Q4: How can I effectively purify the final product?
A4: Column chromatography on silica gel is the most effective method for purifying this compound. A gradient elution with a mixture of hexane and ethyl acetate is typically suitable. Recrystallization can also be an effective final purification step if a suitable solvent system is identified.
III. Visualizing the Process
The following diagrams illustrate the proposed synthetic workflow and a troubleshooting decision tree.
Caption: Proposed two-step synthesis workflow.
Technical Support Center: 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues encountered during the synthesis of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely applicable two-step approach is the synthesis of the precursor, 7-bromo-3,4-dihydro-2H-1,4-benzoxazine, followed by its N-methylation. The initial synthesis often involves the reaction of a 2-aminophenol derivative with a 1,2-dihaloethane. For the subsequent N-methylation, the Eschweiler-Clarke reaction is a robust method that utilizes formaldehyde and formic acid to introduce the methyl group onto the nitrogen atom of the benzoxazine ring.[1][2] This method is particularly advantageous as it typically prevents the formation of quaternary ammonium salts.[2]
Q2: I am observing a low yield in the initial synthesis of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine. What are the potential causes?
A2: Low yields in this step can often be attributed to incomplete reaction, side reactions, or suboptimal reaction conditions. Key factors to consider include the purity of the starting materials (2-amino-4-bromophenol and 1,2-dibromoethane), the effectiveness of the base used for the cyclization, and the reaction temperature and duration. Inadequate heating may lead to an incomplete reaction, while excessively high temperatures could promote the formation of polymeric byproducts.
Q3: My N-methylation reaction using the Eschweiler-Clarke method is not going to completion. How can I improve the conversion?
A3: Incomplete N-methylation via the Eschweiler-Clarke reaction can be due to several factors. Ensure that you are using a sufficient excess of both formaldehyde and formic acid. The reaction is typically performed at elevated temperatures, often near boiling, to drive it to completion.[2] The purity of the starting 7-bromo-3,4-dihydro-2H-1,4-benzoxazine is also critical, as impurities can interfere with the reaction.
Q4: I am having difficulty purifying the final product. What are the recommended purification techniques?
A4: Purification of this compound can typically be achieved using column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is often effective for separating the desired product from unreacted starting materials and byproducts. Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis.
Problem 1: Low or No Yield of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine (Precursor)
| Possible Cause | Suggested Solution |
| Impure Reactants | Ensure the 2-amino-4-bromophenol and 1,2-dibromoethane are of high purity. Purify starting materials if necessary. |
| Ineffective Base | Use a strong, non-nucleophilic base such as potassium carbonate or cesium carbonate to facilitate the intramolecular cyclization. Ensure the base is anhydrous. |
| Suboptimal Temperature | The reaction typically requires heating. Monitor the reaction progress by TLC and adjust the temperature accordingly. A common temperature range is 80-120 °C. |
| Insufficient Reaction Time | Allow the reaction to proceed for a sufficient duration. Monitor by TLC until the starting material is consumed. |
| Side Reactions | Overheating can lead to polymerization. Maintain a consistent and appropriate reaction temperature. The formation of dimeric byproducts can also occur. |
Problem 2: Failed or Incomplete N-methylation Reaction
| Possible Cause | Suggested Solution |
| Insufficient Reagents | Use a molar excess of both formaldehyde and formic acid as per the Eschweiler-Clarke protocol.[1][2] |
| Low Reaction Temperature | The Eschweiler-Clarke reaction often requires heating to reflux to ensure complete methylation.[2] |
| Impure Starting Material | Purify the 7-bromo-3,4-dihydro-2H-1,4-benzoxazine precursor before proceeding with the N-methylation step. |
| Decomposition of Reagents | Use fresh, high-quality formaldehyde and formic acid. |
Problem 3: Presence of Multiple Spots on TLC After N-methylation
| Possible Cause | Suggested Solution |
| Unreacted Starting Material | Indicates an incomplete reaction. See solutions for "Failed or Incomplete N-methylation Reaction". |
| Formation of Byproducts | Potential byproducts include formylated intermediates. Ensure proper work-up procedures to remove excess reagents. |
| Over-methylation (Quaternary Salt) | While less common with the Eschweiler-Clarke reaction, it can occur under certain conditions.[2] Use the recommended stoichiometry of reagents. |
| Decomposition of Product | Avoid excessively harsh work-up conditions (e.g., strong acids or bases at high temperatures). |
Experimental Protocols
Protocol 1: Synthesis of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine
Materials:
-
2-Amino-4-bromophenol
-
1,2-Dibromoethane
-
Potassium Carbonate (anhydrous)
-
Acetone (anhydrous)
Procedure:
-
To a solution of 2-amino-4-bromophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).
-
Add 1,2-dibromoethane (1.2 eq) to the mixture.
-
Reflux the reaction mixture for 24-48 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 7-bromo-3,4-dihydro-2H-1,4-benzoxazine.
Protocol 2: N-methylation of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine (Eschweiler-Clarke Reaction)[1][2]
Materials:
-
7-bromo-3,4-dihydro-2H-1,4-benzoxazine
-
Formaldehyde (37% aqueous solution)
-
Formic Acid (98-100%)
Procedure:
-
To a flask containing 7-bromo-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq), add an excess of formic acid (e.g., 5-10 eq).
-
Add an excess of aqueous formaldehyde solution (e.g., 5-10 eq) to the mixture.
-
Heat the reaction mixture to reflux (typically 90-100 °C) for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound.
Data Presentation
| Reaction Step | Reactants | Typical Molar Ratio | Typical Solvent | Typical Temperature | Typical Yield |
| Cyclization | 2-Amino-4-bromophenol, 1,2-Dibromoethane, K₂CO₃ | 1 : 1.2 : 2.5 | Acetone | Reflux | 60-80% |
| N-methylation | 7-bromo-3,4-dihydro-2H-1,4-benzoxazine, HCHO, HCOOH | 1 : >5 : >5 | None (or water) | 90-100 °C | 70-90% |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for failed benzoxazine reactions.
References
optimization of reaction conditions for 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically synthesized via N-alkylation of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine or through a multi-step process starting from commercially available precursors.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inefficient N-alkylation | N-alkylation of the parent benzoxazine with methyl iodide in the presence of a base like sodium hydride can be inefficient.[1] Consider alternative alkylating agents or a different synthetic route. |
| Poor quality of starting materials | Ensure the purity of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine and the alkylating agent. Impurities can interfere with the reaction. |
| Incorrect reaction temperature | Optimize the reaction temperature. Some N-alkylation reactions require heating, while others proceed at room temperature. A temperature screening is recommended. |
| Inappropriate base | The choice of base is critical. Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often used. A base screening may be necessary. |
| Moisture in the reaction | The presence of water can quench the base and hydrolyze the alkylating agent. Ensure all glassware is oven-dried and use anhydrous solvents. |
Issue 2: Formation of Side Products
| Possible Cause | Suggested Solution |
| O-alkylation | In addition to the desired N-alkylation, O-alkylation of the starting material can occur, leading to byproducts. The choice of solvent and base can influence the N/O alkylation ratio. |
| Dimerization or Polymerization | Undesired dimerization or polymerization can occur, especially at higher temperatures.[1] Monitor the reaction closely and consider lowering the temperature. |
| Over-alkylation | If the starting material has other reactive sites, multiple alkylations can occur. Use a stoichiometric amount of the alkylating agent. |
| Ring-opening of the benzoxazine | Under harsh basic or acidic conditions, the benzoxazine ring can open.[2][3] Maintain neutral or mildly basic conditions during workup. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution | | Similar polarity of product and starting material | If the starting material is not fully consumed, its similar polarity to the product can make chromatographic separation challenging. Optimize the reaction to drive it to completion. | | Presence of inseparable impurities | Side products may have similar chromatographic behavior to the desired product. Consider recrystallization or derivatization to facilitate purification. | | Product instability | The product may be unstable on silica gel. Consider using a different stationary phase like alumina or performing a purification via recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and efficient method is a two-step sequence starting from commercially available benzoxazoles. This involves the reduction of the benzoxazole followed by a ring closure reaction.[1] Another approach is the direct N-alkylation of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine.
Q2: What are the critical parameters to control during the N-alkylation step?
The key parameters include the choice of base, solvent, temperature, and the purity of the reactants. A strong, non-nucleophilic base is often preferred to minimize side reactions. The reaction should be carried out under anhydrous conditions.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. Use an appropriate solvent system to achieve good separation between the starting material, product, and any potential side products.
Q4: What are some alternative synthetic strategies for 3,4-dihydro-2H-1,4-benzoxazines?
Several alternative methods have been developed, including:
-
Lewis acid-catalyzed ring-opening of activated aziridines followed by copper(I)-catalyzed intramolecular C-N cyclization.[4]
-
Palladium-catalyzed tandem allylic substitution.[4]
-
Visible-light photoredox functionalization.[5]
Q5: Are there any specific safety precautions I should take?
Yes. Alkylating agents like methyl iodide are toxic and should be handled in a well-ventilated fume hood. Strong bases like sodium hydride are pyrophoric and react violently with water. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols
General Protocol for N-methylation of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine
-
Preparation: To a solution of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes.
-
Addition of Alkylating Agent: Add methyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation
Table 1: Optimization of Base for N-methylation
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | THF | 25 | 24 | 75 |
| 2 | K₂CO₃ | Acetone | 60 | 48 | 45 |
| 3 | Cs₂CO₃ | DMF | 25 | 24 | 68 |
| 4 | t-BuOK | THF | 0 to 25 | 12 | 82 |
Table 2: Optimization of Solvent for N-methylation with t-BuOK
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | THF | 0 to 25 | 12 | 82 |
| 2 | DMF | 0 to 25 | 12 | 78 |
| 3 | Acetonitrile | 0 to 25 | 12 | 65 |
| 4 | Dichloromethane | 0 to 25 | 12 | 55 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: Purification of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis
| Potential Cause | Recommended Solution |
| Unreacted Starting Materials: Phenolic precursors or unreacted primary/secondary amines are common impurities. | Perform a liquid-liquid extraction. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove basic impurities, followed by a wash with a dilute aqueous base solution (e.g., 1M NaOH) to remove acidic impurities. Finish with a brine wash to remove residual water. |
| Formation of Oligomers: Benzoxazine monomers can sometimes form low molecular weight oligomers during synthesis. | Oligomers are often more polar than the desired monomer. Column chromatography on silica gel is typically effective for their removal. |
| Side-Reaction Products: Depending on the synthetic route, various side-products may form. | Characterize the impurities (if possible, using techniques like LC-MS or NMR) to understand their structure and properties. This will aid in selecting an appropriate purification strategy. |
Issue 2: Difficulty with Column Chromatography
| Potential Cause | Recommended Solution |
| Poor Separation: The compound of interest co-elutes with impurities. | Optimize the solvent system: A common eluent for benzoxazine derivatives is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. A shallow gradient can improve separation. For closely eluting non-polar impurities, a non-polar solvent system like hexane/dichloromethane might be effective. |
| Streaking on TLC/Column: The compound streaks, leading to poor separation and broad peaks. | This is common for amine-containing compounds on silica gel. Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize acidic sites on the silica gel. |
| Compound Insoluble in Eluent: The crude product does not fully dissolve in the chromatography eluent. | Use a stronger solvent (e.g., dichloromethane, ethyl acetate) to dissolve the crude material and perform a "dry loading" technique. Adsorb the dissolved crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. |
| Compound Stuck on the Column: The product does not elute even with a high polarity solvent. | This may indicate strong interaction with the silica gel. Consider using a different stationary phase, such as alumina (neutral or basic), or reverse-phase chromatography. |
Issue 3: Product is an Oil or Fails to Crystallize
| Potential Cause | Recommended Solution |
| Residual Solvent: Small amounts of solvent can inhibit crystallization. | Ensure the product is thoroughly dried under high vacuum. |
| Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation. | Re-purify the material using column chromatography. |
| Compound is inherently an oil or has a low melting point. | If the compound is pure (as determined by NMR, LC-MS), crystallization may not be feasible. The pure oil can be used for subsequent steps. If a solid is required, consider attempting to form a salt (e.g., with HCl or another suitable acid) which may have a higher propensity to crystallize. |
Frequently Asked Questions (FAQs)
Q1: What is a general-purpose column chromatography condition for purifying this compound?
A1: A good starting point for column chromatography on silica gel is an eluent system of hexane and ethyl acetate. Based on general procedures for similar benzoxazines, a gradient elution from 5% to 20% ethyl acetate in hexane is a reasonable range to explore. The optimal ratio will depend on the specific impurity profile of your crude product and should be determined by thin-layer chromatography (TLC) analysis first.
Q2: My TLC shows a single spot, but my NMR spectrum indicates impurities. Why is that?
A2: This can occur for several reasons. The impurities may have a very similar Rf value to your product in the TLC solvent system you used. Try developing the TLC plate in different solvent systems with varying polarities. It is also possible that the impurity is not UV-active and therefore not visible on the TLC plate if you are using UV light for visualization. Staining the TLC plate with a general stain like potassium permanganate can help visualize non-UV-active compounds. Finally, some impurities might be present in amounts too low to be detected by TLC but are visible in the more sensitive NMR analysis.
Q3: Are there any known common impurities in the synthesis of this compound?
A3: While specific data for this exact compound is limited in publicly available literature, common impurities in benzoxazine synthesis include unreacted starting materials such as the parent phenol and N-methylated amine, as well as oligomeric species formed through premature ring-opening and polymerization. Depending on the synthetic route, byproducts from side reactions are also possible.
Q4: Can I use recrystallization to purify this compound?
A4: Recrystallization can be an effective purification technique if a suitable solvent is found. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents to screen for recrystallization of organic compounds include hexanes, ethyl acetate, ethanol, methanol, isopropanol, and mixtures thereof. A systematic screening of solvents is recommended.
Data Presentation
Table 1: User-Defined Purification Data for this compound
| Purification Method | Crude Mass (g) | Purified Mass (g) | Yield (%) | Purity (by NMR/LC-MS) | Notes |
| Column Chromatography | Eluent System:Stationary Phase: | ||||
| Recrystallization | Solvent System: | ||||
| Acid-Base Extraction | Aqueous/Organic Phases: | ||||
| User-Defined Method |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material (typically a 1:20 to 1:50 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
-
Add a layer of sand to the top of the silica bed to prevent disturbance during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the dissolved sample to the top of the silica gel.
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial low-polarity solvent system.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution of compounds using TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the eluent to elute more polar compounds.
-
-
Isolation of the Pure Product:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Confirm the purity of the final product using analytical techniques such as NMR, LC-MS, or melting point analysis.
-
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for column chromatography purification.
stability and degradation of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store the compound at 2-8°C in a tightly sealed container, protected from light and moisture. For short-term use, ambient storage conditions are generally acceptable.
Q2: What is the expected purity of commercially available this compound?
Commercially available this compound typically has a purity of 95-98%.
Q3: What are the known safety hazards associated with this compound?
This compound is classified as a warning-level hazard. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.
Q4: Is this compound susceptible to degradation under normal laboratory conditions?
While specific stability data for this compound is limited, benzoxazines, in general, can be sensitive to acidic conditions, which can catalyze the opening of the oxazine ring.[1][2] The parent phenoxazine structure is also known to be susceptible to photodegradation, especially in halogenated solvents.[3][4] Therefore, it is advisable to minimize exposure to strong acids and direct light.
Q5: What are the likely degradation pathways for this compound?
Based on the general chemistry of benzoxazines, two primary degradation pathways can be anticipated:
-
Hydrolysis: Acid-catalyzed hydrolysis can lead to the opening of the oxazine ring, forming a phenolic amine intermediate.[1][2]
-
Oxidation: The benzoxazine ring can be susceptible to oxidation, potentially leading to the formation of various oxidized byproducts.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in NMR or LC-MS analysis of a stored sample. | Degradation of the compound due to improper storage (exposure to light, moisture, or acidic contaminants). | - Store the compound under the recommended conditions (2-8°C, dark, dry).- Use freshly opened or recently purified material for sensitive experiments.- Consider performing a forced degradation study to identify potential degradation products. |
| Low yield or formation of byproducts during a reaction. | - Instability of the compound under the reaction conditions (e.g., strong acid or base, high temperature).- Incompatibility with other reagents. | - Screen different reaction conditions (e.g., milder pH, lower temperature).- Check for potential incompatibilities between the benzoxazine and other reagents used in the reaction. A list of generally incompatible chemicals can be a useful reference.[5][6] |
| Discoloration of the compound or its solutions. | Photodegradation, particularly if dissolved in halogenated solvents.[3] | - Protect solutions from light by using amber vials or wrapping containers in aluminum foil.- If possible, use non-halogenated solvents for sample preparation and storage. |
| Inconsistent experimental results. | - Variable purity of the starting material.- Presence of oligomers from synthesis.[7] | - Confirm the purity of the compound using analytical techniques like NMR or LC-MS before use.- Purify the material if significant impurities are detected. A general purification workflow for polar benzoxazines can be adapted.[7] |
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolytic Stability)
This protocol outlines a general procedure for assessing the hydrolytic stability of this compound.
Materials:
-
This compound
-
Acetonitrile (ACN) or other suitable organic solvent
-
Hydrochloric acid (HCl) solution (0.1 M)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Phosphate buffer (pH 7.4)
-
HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in the chosen organic solvent (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Neutral Hydrolysis: Mix an aliquot of the stock solution with phosphate buffer (pH 7.4).
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C, 60°C) for a defined period (e.g., 24, 48, 72 hours). Protect from light.
-
Time-Point Sampling: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.
-
Analysis: Analyze the samples by HPLC/UPLC to quantify the remaining parent compound and detect the formation of any degradation products.
Protocol 2: Photostability Assessment
This protocol provides a method to evaluate the photostability of the compound.
Materials:
-
This compound
-
Suitable solvent (e.g., acetonitrile, methanol, chloroform)
-
Clear and amber vials
-
Photostability chamber or a controlled light source (e.g., UV lamp)
-
HPLC or UPLC system
Procedure:
-
Sample Preparation: Prepare identical solutions of the compound in the chosen solvent in both clear and amber (control) vials.
-
Exposure: Place the clear vials in a photostability chamber or under a controlled light source for a specific duration. Keep the amber vials in the dark at the same temperature.
-
Analysis: After the exposure period, analyze the solutions from both the clear and amber vials by HPLC/UPLC.
-
Comparison: Compare the chromatograms to determine the extent of degradation due to light exposure.
Quantitative Data Summary
| Condition | Parameter | Expected Stability | Potential Degradation Products |
| pH | Acidic (pH < 4) | Low | Ring-opened phenolic amines |
| Neutral (pH 6-8) | Moderate to High | Minimal degradation | |
| Basic (pH > 9) | Moderate | Potential for base-catalyzed reactions | |
| Temperature | Ambient (20-25°C) | High (in solid form) | Minimal degradation |
| Elevated (> 60°C) | Moderate to Low | Increased rate of hydrolysis and oxidation | |
| Light | UV/Visible | Low to Moderate | Oxidized and photodegradation products |
Visualizations
Caption: Experimental workflow for stability testing.
Caption: Potential degradation pathways.
References
- 1. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Insights into the Photostability of Phenoxazines - ChemistryViews [chemistryviews.org]
- 4. Photostability of Phenoxazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. List of Incompatible Chemicals – Laboratory Safety [wp.stolaf.edu]
- 6. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 7. benchchem.com [benchchem.com]
preventing byproduct formation in 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine, with a focus on preventing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective strategy is a two-step synthesis. The first step involves the formation of the benzoxazine ring to synthesize the precursor, 7-bromo-3,4-dihydro-2H-1,4-benzoxazine. This is typically achieved by reacting 2-amino-4-bromophenol with a suitable two-carbon electrophile such as 2-chloroethanol or 1,2-dibromoethane under basic conditions. The second step is the N-methylation of the secondary amine of the benzoxazine precursor to yield the final product. A highly recommended method for this step is the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid.
Q2: What are the primary byproducts to watch out for during the synthesis?
During the synthesis, several byproducts can form, impacting the purity and yield of the desired product. These can be broadly categorized by the reaction step:
-
Step 1 (Ring Formation):
-
O-alkylation vs. N-alkylation: Initial reaction of 2-amino-4-bromophenol can occur at either the amino or the hydroxyl group. While N-alkylation is the desired first step for subsequent cyclization, O-alkylation can lead to undesired isomers.
-
Dimerization: Unreacted 2-amino-4-bromophenol can react with the N-alkylated intermediate to form dimeric impurities.
-
Polymerization: Under harsh basic conditions or elevated temperatures, polymerization of the starting materials or intermediates can occur.
-
-
Step 2 (N-Methylation):
-
Over-methylation (Quaternary Ammonium Salt): While the Eschweiler-Clarke reaction is known to selectively produce tertiary amines and avoid the formation of quaternary ammonium salts, improper control of reaction conditions or the use of alternative methylating agents like methyl iodide can lead to this byproduct.[1][2]
-
N-formylation: Incomplete reduction of the intermediate iminium ion in the Eschweiler-Clarke reaction can potentially lead to the formation of an N-formyl byproduct.
-
Side reactions with the aromatic ring: Although less common, harsh reaction conditions could potentially lead to side reactions involving the electron-rich aromatic ring.
-
Q3: How can I minimize the formation of these byproducts?
Minimizing byproduct formation requires careful control of reaction parameters:
-
For Step 1 (Ring Formation):
-
Choice of Base and Solvent: The use of a milder base, such as potassium carbonate, can favor N-alkylation over O-alkylation. The choice of a suitable solvent system is also crucial for controlling reactivity.
-
Reaction Temperature: Maintaining a controlled and moderate temperature can prevent polymerization and reduce the rate of side reactions.
-
Stoichiometry of Reactants: Precise control over the molar ratios of the reactants can minimize the presence of unreacted starting materials that could lead to dimer formation.
-
-
For Step 2 (N-Methylation):
-
Use of Eschweiler-Clarke Reaction: This is the preferred method for N-methylation as it inherently prevents the formation of quaternary ammonium salts.[1][2]
-
Excess Formic Acid and Formaldehyde: Using an excess of both reagents in the Eschweiler-Clarke reaction ensures the complete methylation of the secondary amine to the tertiary amine.[2]
-
Reaction Temperature: The reaction is typically performed at or near boiling for the reaction to proceed to completion.[2]
-
Q4: What are the recommended purification techniques for the final product?
Purification of this compound typically involves:
-
Extraction: After the reaction, an aqueous workup is necessary to remove formic acid, formaldehyde, and any inorganic salts. The product is extracted into an organic solvent like dichloromethane or ethyl acetate.
-
Column Chromatography: This is a highly effective method for separating the desired product from any remaining starting materials and byproducts. A silica gel column with a gradient of ethyl acetate in hexanes is a common choice.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to achieve high purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in Step 1 (Ring Formation) | Incomplete reaction. | - Increase reaction time. - Ensure efficient stirring. - Check the quality of starting materials. |
| Formation of soluble byproducts. | - Optimize the base and solvent system. - Adjust the reaction temperature. | |
| Multiple spots on TLC after Step 1 | Formation of dimers or isomers. | - Use precise stoichiometry. - Employ milder reaction conditions. - Purify the intermediate by column chromatography before proceeding to the next step. |
| Low yield in Step 2 (N-Methylation) | Incomplete reaction. | - Ensure an adequate excess of formaldehyde and formic acid is used. - Maintain the reaction at a sufficiently high temperature (e.g., reflux). |
| Presence of starting material (secondary amine) in the final product | Insufficient methylation. | - Increase the amount of formaldehyde and formic acid. - Prolong the reaction time. |
| Product is an oil instead of a solid | Presence of impurities. | - Purify thoroughly using column chromatography. - Attempt recrystallization from various solvent systems. |
| Difficulty in removing N-formyl byproduct | Incomplete reduction in the Eschweiler-Clarke reaction. | - Ensure a sufficient excess of formic acid is present to act as the reducing agent. - Consider alternative reducing agents in modified Eschweiler-Clarke protocols if the problem persists. |
Experimental Protocols
Step 1: Synthesis of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine
Materials:
-
2-Amino-4-bromophenol
-
2-Chloroethanol
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-amino-4-bromophenol (1 equivalent) in DMF, add anhydrous potassium carbonate (2.5 equivalents).
-
Add 2-chloroethanol (1.2 equivalents) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain pure 7-bromo-3,4-dihydro-2H-1,4-benzoxazine.
Step 2: Synthesis of this compound (Eschweiler-Clarke Reaction)
Materials:
-
7-bromo-3,4-dihydro-2H-1,4-benzoxazine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
To a flask containing 7-bromo-3,4-dihydro-2H-1,4-benzoxazine (1 equivalent), add formic acid (3 equivalents).
-
Add formaldehyde solution (3 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (around 100-110 °C) for 6-8 hours. The reaction progress can be monitored by TLC.
-
Cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.[3]
Data Presentation
Table 1: Influence of Reaction Conditions on Byproduct Formation in a Model N-Methylation Reaction.
| Entry | Amine Substrate | Methylating Agent | Base/Acid | Temperature (°C) | Major Product Yield (%) | Key Byproduct(s) | Byproduct Yield (%) |
| 1 | Aniline | Formaldehyde/Formic Acid | - | 100 | 95 | N-formylaniline | < 5 |
| 2 | Aniline | Methyl Iodide | K₂CO₃ | 25 | 60 | N,N-dimethylaniline, N,N,N-trimethylanilinium iodide | 25 |
| 3 | 3,4-dihydro-2H-1,4-benzoxazine | Formaldehyde/Formic Acid | - | 100 | >90 | N-formyl-3,4-dihydro-2H-1,4-benzoxazine | < 5 |
| 4 | 3,4-dihydro-2H-1,4-benzoxazine | Dimethyl Sulfate | NaH | 0-25 | 75 | 4,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-ium | 15 |
Note: The data in this table is illustrative and based on general principles and published results for similar substrates. Actual yields and byproduct formation will vary depending on the specific experimental conditions.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Byproduct formation pathways in the synthesis.
References
Technical Support Center: Synthesis of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine, with a focus on scaling up the process.
Experimental Workflow
The synthesis of this compound is typically achieved through the N-methylation of its precursor, 7-bromo-3,4-dihydro-2H-1,4-benzoxazine. The general workflow is outlined below.
Experimental Protocols
Synthesis of this compound
Materials:
-
7-bromo-3,4-dihydro-2H-1,4-benzoxazine
-
Methyl iodide (MeI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide (1.5 eq.) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound as a solid.
Data Presentation: Scaling Up Parameters
The following tables provide a summary of typical quantitative data for the synthesis at different scales. Note that these are illustrative examples, and optimization will be required for each specific setup.
Table 1: Reagent Quantities for Different Scales
| Reagent | Lab Scale (1 g) | Pilot Scale (100 g) | Production Scale (1 kg) |
| 7-bromo-3,4-dihydro-2H-1,4-benzoxazine | 1.0 g | 100 g | 1.0 kg |
| Methyl Iodide | 0.99 g (0.43 mL) | 99 g (43 mL) | 990 g (430 mL) |
| Potassium Carbonate | 1.28 g | 128 g | 1.28 kg |
| Acetone | 20 mL | 2 L | 20 L |
Table 2: Typical Reaction Parameters and Outcomes
| Parameter | Lab Scale | Pilot Scale | Production Scale |
| Reaction Time | 4-6 hours | 6-8 hours | 8-12 hours |
| Reaction Temperature | 56 °C (Reflux) | 56 °C (Reflux) | 56-60 °C (with careful monitoring) |
| Typical Yield | 85-95% | 80-90% | 75-85% |
| Purity after Work-up | ~90% | ~85-90% | ~80-85% |
| Purification Method | Flash Column Chromatography | Preparative Column Chromatography / Crystallization | Crystallization |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Inactive base (e.g., hydrated K₂CO₃). 2. Insufficient amount of methyl iodide. 3. Low reaction temperature. 4. Poor quality of starting material. | 1. Use freshly dried, anhydrous potassium carbonate. Consider a stronger, non-nucleophilic base like sodium hydride (NaH) in an appropriate solvent like DMF, especially for larger scales, but handle with extreme care. 2. Increase the equivalents of methyl iodide (e.g., to 2.0 eq.). 3. Ensure the reaction is refluxing properly. For larger scales, monitor internal temperature. 4. Check the purity of the starting material by NMR or LC-MS. |
| Formation of a significant amount of a polar byproduct (as seen on TLC) | 1. Over-alkylation leading to the formation of a quaternary ammonium salt. This is more likely with highly reactive alkylating agents or prolonged reaction times. | 1. Use a milder methylating agent, such as dimethyl sulfate, though it is also toxic and requires careful handling. 2. Reduce the amount of methyl iodide used. 3. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Product is an oil and difficult to solidify | 1. Presence of residual solvent. 2. Impurities preventing crystallization. | 1. Ensure complete removal of the solvent under high vacuum. 2. Re-purify the product by column chromatography. 3. Attempt crystallization from a different solvent system (e.g., ethanol, isopropanol, or hexane/ethyl acetate mixtures). Seeding with a small crystal of pure product can also be effective. |
| Yield decreases significantly upon scale-up | 1. Inefficient stirring leading to poor mixing of the heterogeneous reaction mixture. 2. Inefficient heat transfer, resulting in lower reaction temperatures in the core of the reactor. 3. Longer work-up times leading to product degradation. | 1. Use an overhead mechanical stirrer for pilot and production scales. Ensure the stirring is vigorous enough to keep the potassium carbonate suspended. 2. Use a jacketed reactor with a suitable heat transfer fluid to maintain a consistent internal temperature. Monitor the internal temperature closely. 3. Streamline the work-up procedure. Perform extractions and washes as quickly as possible. |
| Difficulty in purifying the product by column chromatography at a larger scale | 1. Large volume of silica gel and solvent required. 2. Time-consuming process. | 1. For pilot and production scales, crystallization is the preferred method of purification. Develop a robust crystallization protocol at the lab scale first. 2. If chromatography is necessary, consider using a preparative HPLC system for higher efficiency and resolution. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the N-methylation of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine?
A1: Acetone is a commonly used solvent for this reaction, especially at the lab scale, as it is relatively easy to remove and the reaction with potassium carbonate works well. For larger scales, or if a stronger base like sodium hydride is used, aprotic polar solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are often preferred. However, DMF can be difficult to remove completely.
Q2: Can I use a different methylating agent instead of methyl iodide?
A2: Yes, other methylating agents like dimethyl sulfate can be used. Dimethyl sulfate is less volatile than methyl iodide but is also highly toxic and should be handled with appropriate safety precautions. The choice of methylating agent may affect the reaction rate and selectivity.
Q3: How can I avoid the formation of the quaternary ammonium salt byproduct?
A3: Over-alkylation can be minimized by carefully controlling the stoichiometry of the methylating agent, using a slight excess rather than a large excess. Monitoring the reaction closely by TLC or LC-MS and stopping it once the starting material is consumed is also crucial. Using a less reactive methylating agent or a weaker base might also help.
Q4: What is the best way to monitor the reaction progress?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting material, product, and any byproducts should have different Rf values. For more quantitative analysis, especially during optimization, LC-MS is recommended.
Q5: Is the reaction exothermic?
A5: The N-methylation reaction is generally exothermic. While this is easily managed at a small lab scale, it can become a significant issue during scale-up. It is important to have efficient cooling and temperature control systems in place for larger reactions to prevent a runaway reaction.[1] The slow, portion-wise, or dropwise addition of the methylating agent is recommended at larger scales.
References
Technical Support Center: 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine
This technical support center provides essential information for researchers, scientists, and drug development professionals on the handling and storage of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS No: 154264-95-6).
Physical and Chemical Properties
A summary of the available quantitative data for this compound is provided below. This information is critical for designing and executing experiments effectively.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrNO | Internal Data |
| Molecular Weight | 228.09 g/mol | Internal Data |
| Physical Form | Solid | [1] |
| Melting Point | 47 °C | Internal Data |
| Boiling Point | Data not available | |
| Solubility | Data in common laboratory solvents is not readily available. It is recommended to perform small-scale solubility tests with solvents such as DMSO, DMF, and chlorinated solvents. | |
| Storage Temperature | Ambient | [1] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and properties of this compound.
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards include:
It is crucial to handle this compound with appropriate personal protective equipment (PPE).
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored at ambient temperature in a tightly closed container.[1] Ensure the storage area is well-ventilated.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: Recommended PPE includes:
-
Safety glasses with side-shields or goggles
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
A lab coat or other protective clothing
-
Use of a fume hood or well-ventilated area to avoid inhalation of dust or vapors.
Q4: What should I do in case of accidental exposure?
A4:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Q5: Are there any known incompatibilities for this compound?
A5: Avoid contact with strong oxidizing agents, as these may lead to vigorous reactions.
Troubleshooting Guide
This guide provides solutions to potential issues that may arise during experiments involving this compound.
Problem 1: Difficulty dissolving the compound.
-
Possible Cause: The compound may have low solubility in the chosen solvent at room temperature.
-
Troubleshooting Steps:
-
Attempt to dissolve a small sample in various common laboratory solvents (e.g., DMSO, DMF, dichloromethane, ethyl acetate, methanol) to determine the most suitable one.
-
Gentle heating and sonication may aid in dissolution.
-
Ensure the compound is of high purity, as impurities can affect solubility.
-
Problem 2: The compound appears to be degrading during the reaction (e.g., color change, formation of unexpected byproducts).
-
Possible Cause: Benzoxazine rings can be sensitive to strong acidic or basic conditions, as well as high temperatures, which may lead to ring-opening or other side reactions.
-
Troubleshooting Steps:
-
If possible, perform the reaction under neutral or milder pH conditions.
-
Consider running the reaction at a lower temperature for a longer duration.
-
Ensure all reagents and solvents are dry and of high purity, as water or other impurities can initiate degradation pathways.
-
Analyze the reaction mixture by TLC or LC-MS at different time points to monitor the formation of byproducts.
-
Problem 3: The reaction is not proceeding to completion.
-
Possible Cause: The reactivity of the bromine atom on the aromatic ring may be influenced by the benzoxazine structure.
-
Troubleshooting Steps:
-
For reactions involving the bromine atom (e.g., cross-coupling reactions), ensure that the catalyst and ligands are appropriate for this type of substrate.
-
Increase the reaction temperature or time, while monitoring for potential degradation (see Problem 2).
-
Consider using a more activated catalyst or a different solvent system that may enhance reactivity.
-
Experimental Workflow and Logic
The following diagram illustrates a general workflow for handling and troubleshooting experiments with this compound.
Caption: Troubleshooting workflow for experiments.
Signaling Pathway Diagram (Placeholder)
As this compound is a chemical intermediate, its direct involvement in a specific, well-defined signaling pathway is not documented in the available literature. However, benzoxazine derivatives are being investigated for various biological activities. The following diagram is a hypothetical representation of how such a compound might be investigated in a drug discovery context.
Caption: Hypothetical drug discovery pathway.
References
Technical Support Center: Resolving Impurities in 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and resolving impurities encountered during the synthesis and purification of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the likely impurities?
A1: A prevalent method for synthesizing 3,4-dihydro-2H-1,4-benzoxazine derivatives involves the condensation of a 2-aminophenol with a suitable dielectrophile like 1,2-dihaloethane, followed by N-alkylation. For this compound, a likely two-step synthesis starts with 2-amino-5-bromophenol and 1,2-dibromoethane to form the intermediate 7-bromo-3,4-dihydro-2H-1,4-benzoxazine, which is then N-methylated.
Common impurities may include:
-
Unreacted starting materials: 2-amino-5-bromophenol and 1,2-dibromoethane.
-
The intermediate product: 7-bromo-3,4-dihydro-2H-1,4-benzoxazine.
-
Polymerization byproducts from side reactions.
-
Salts from the workup procedure.
Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
A2: Unexpected peaks in an NMR spectrum often correspond to common impurities. Compare your spectrum to the known spectra of your starting materials and the expected intermediate. A broad peak may indicate polymeric material, while sharp singlets or triplets in the aliphatic region could suggest residual solvent or unreacted starting materials. For complex mixtures, techniques like 2D NMR (COSY, HSQC) or LC-MS are recommended for definitive identification.
Q3: The purity of my sample is low even after initial purification. What further steps can I take?
A3: If initial purification methods like extraction and washing are insufficient, column chromatography is a highly effective technique for separating closely related impurities.[1] Recrystallization is another powerful method if a suitable solvent system can be found.[2] The choice of solvent is critical; ideal solvents will dissolve the compound well at high temperatures but poorly at room temperature.[3]
Q4: My final product is discolored (e.g., yellow or brown). What is the cause and how can I fix it?
A4: Discoloration in benzoxazine derivatives can be due to the presence of oxidized impurities or residual starting materials.[3] Purification by column chromatography using silica gel or activated carbon treatment can often remove colored impurities. Storing the purified product under an inert atmosphere (e.g., nitrogen or argon) and in the dark can prevent future degradation and discoloration.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; Suboptimal reaction conditions; Formation of side products. | Extend reaction time or increase temperature; Screen different solvents and bases; Analyze byproducts to adjust reaction conditions and minimize their formation. |
| Presence of Starting Materials in Final Product | Insufficient reaction time or temperature; Incorrect stoichiometry. | Ensure the reaction goes to completion by monitoring with TLC or HPLC; Use a slight excess of the alkylating agent in the second step; Purify via column chromatography. |
| Multiple Spots on TLC Close to the Product Spot | Formation of isomers or closely related byproducts. | Optimize the mobile phase for column chromatography to achieve better separation; Try recrystallization with different solvent systems. |
| Broad Hump in NMR Baseline | Presence of oligomeric or polymeric byproducts. | Precipitate the desired monomer from a suitable solvent, leaving the oligomers in solution; Purify by column chromatography. |
| Product is an Oil and Fails to Crystallize | Presence of impurities inhibiting crystallization; The compound may be a low-melting solid or an oil at room temperature. | Purify the oil by column chromatography to remove impurities; Attempt to form a salt (e.g., hydrochloride) which may be more crystalline; Try trituration with a non-polar solvent like hexane. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This is a representative two-step procedure.
Step 1: Synthesis of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine
-
To a mixture of 2-amino-5-bromophenol and potassium carbonate in a suitable solvent like acetone, add 1,2-dibromoethane.
-
Reflux the mixture for 24-48 hours, monitoring the reaction progress by TLC.[4]
-
After cooling, filter the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.[4]
-
Purify the crude product by column chromatography on silica gel.
Step 2: N-methylation to form this compound
-
Dissolve the intermediate from Step 1 in a solvent such as THF or DMF.
-
Add a base like sodium hydride, followed by a methylating agent (e.g., methyl iodide).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Carefully quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the final product by column chromatography or recrystallization.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation : Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).
-
Column Packing : Pour the slurry into a column and allow it to pack.
-
Sample Loading : Dissolve the crude product in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Load the dried powder onto the top of the column.[3]
-
Elution : Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[3]
-
Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[3]
Protocol 3: Purity Analysis by HPLC
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water mixture).
-
Instrumentation : Use a reverse-phase C18 column.
-
Mobile Phase : A common mobile phase is a gradient of acetonitrile and water, both containing a small amount of a modifier like formic acid or ammonium acetate.
-
Detection : Use a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Analysis : Inject the sample and analyze the resulting chromatogram for peak purity and the presence of any impurity peaks.
Data Presentation
Table 1: Analytical Techniques for Purity Assessment
| Technique | Information Provided | Typical Parameters |
| ¹H and ¹³C NMR | Structural confirmation and identification of impurities with distinct chemical shifts. | Solvent: CDCl₃ or DMSO-d₆; Frequency: 400 MHz or higher. |
| HPLC/LC-MS | Quantitative purity assessment and mass identification of impurities. | Column: C18; Mobile Phase: Acetonitrile/Water gradient; Detector: UV and MS. |
| GC-MS | Analysis of volatile impurities and byproducts. | Column: DB-5 or similar; Temperature Program: 50-250°C. |
| FTIR | Confirmation of functional groups and absence of starting material functional groups. | Sample: KBr pellet or thin film. |
Table 2: Common Solvents for Recrystallization and Chromatography
| Method | Solvent System (starting point for optimization) |
| Recrystallization | Ethanol, Isopropanol, Ethyl Acetate/Hexane, Toluene |
| Column Chromatography | Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradient |
Visualizations
Caption: A general workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting common impurity issues.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of 7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the biological activities of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine and its analogs, focusing on their anticancer, antimicrobial, and neuroprotective properties. The information presented herein is intended to serve as a valuable resource for structure-activity relationship (SAR) studies and to inform the design of novel therapeutic agents.
Overview of Biological Activities
Derivatives of the 1,4-benzoxazine core have demonstrated significant potential in various therapeutic areas. The introduction of different substituents on the bicyclic ring system allows for the fine-tuning of their pharmacological profiles. Halogenation, in particular, is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and target-binding affinity. The focus of this guide, this compound, combines a bromine substituent at the 7-position and a methyl group at the 4-position, suggesting a potential for multifaceted biological effects.
Comparative Biological Activity Data
While specific quantitative data directly comparing this compound with its immediate halogenated analogs (e.g., chloro, fluoro) is limited in publicly available literature, we can infer structure-activity relationships from studies on broader series of benzoxazine derivatives.
Anticancer Activity
Numerous 1,4-benzoxazine derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[1] Structure-activity relationship studies suggest that the nature and position of substituents on the aromatic ring significantly influence cytotoxicity. For instance, a study on novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines indicated that electron-donating groups at the 7-position, such as a methoxy group, were favored for improved activity. Although this study did not specifically include a 7-bromo analog, it highlights the importance of the 7-position in modulating anticancer potency. Another study on 7-nitro-2-aryl-4H-benzo[d][2][3]oxazin-4-ones demonstrated significant cytotoxic potential against HeLa cells.[4]
The following table summarizes the anticancer activity of some representative 1,4-benzoxazine analogs to provide a contextual comparison.
Table 1: Anticancer Activity of Representative 1,4-Benzoxazine Analogs
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Molecule 14f | 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine derivative | PC-3 (Prostate) | 7.84 - 16.2 | |
| MDA-MB-231 (Breast) | ||||
| MIA PaCa-2 (Pancreatic) | ||||
| U-87 MG (Glioblastoma) | ||||
| Compound c18 | 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivative | Huh-7 (Liver) | 19.05 | [5] |
| Compound c5 | 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivative | Huh-7 (Liver) | 28.48 | [5] |
Note: Data for this compound is not currently available in the public domain.
Antimicrobial Activity
The 1,4-benzoxazine scaffold is also a promising framework for the development of novel antimicrobial agents.[6][7] Studies have shown that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8][9] The antimicrobial efficacy is often dependent on the substitution pattern on the benzoxazine ring. For example, a study on 2H-benzo[b][2][6]oxazin-3(4H)-one derivatives showed that specific substitutions led to potent antimicrobial activity against E. coli, S. aureus, and B. subtilis.[7]
The following table presents the antimicrobial activity of some 1,4-benzoxazine derivatives.
Table 2: Antimicrobial Activity of Representative 1,4-Benzoxazine Analogs
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| Compound 4e | 2H-benzo[b][2][6]oxazin-3(4H)-one derivative | E. coli | - | [7] |
| S. aureus | - | [7] | ||
| B. subtilis | - | [7] | ||
| Compounds 1-8 | 2,6,7-Trisubstituted-2H-3,4-dihydro-1,4-benzoxazin-3-one derivatives | Various bacteria and C. albicans | 12.5 - 50 | [8] |
Note: Zone of inhibition was reported for Compound 4e, not MIC values. Data for this compound is not currently available in the public domain.
Neuroprotective Activity
Derivatives of 1,4-benzoxazine have also been explored for their potential in treating neurodegenerative diseases.[10][11] Some analogs have shown neuroprotective effects in various experimental models. For instance, certain 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones have been identified as potent anticonvulsant agents.[12] While direct neuroprotective data for this compound is not available, the activity of other 7-substituted analogs suggests that this position is crucial for modulating neurological effects.
Experimental Protocols
To facilitate the replication and expansion of research in this area, detailed methodologies for key biological assays are provided below.
Protocol 1: Anticancer Activity Assessment (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Test compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Antimicrobial Activity Assessment (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.
Signaling Pathways and Experimental Workflows
The biological effects of 1,4-benzoxazine derivatives are often attributed to their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound have not been elucidated, related compounds have been shown to influence pathways involved in cell proliferation, apoptosis, and inflammation.
Below are diagrams representing a general experimental workflow for evaluating the biological activity of a novel compound and a hypothetical signaling pathway that could be investigated.
Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of novel benzoxazine derivatives.
Caption: A hypothetical signaling pathway potentially modulated by benzoxazine analogs, leading to anticancer effects.
Conclusion
The 3,4-dihydro-2H-1,4-benzoxazine scaffold remains a fertile ground for the discovery of new therapeutic agents. While direct comparative data for this compound is currently lacking, the broader analysis of its analogs suggests that this compound likely possesses interesting biological properties. Further systematic studies are warranted to fully elucidate its pharmacological profile and to explore the structure-activity relationships of 7-halo-4-alkyl-3,4-dihydro-2H-1,4-benzoxazine derivatives. The experimental protocols and conceptual frameworks provided in this guide are intended to support and stimulate such future research endeavors.
References
- 1. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel potassium channel activators: synthesis and structure-activity relationship studies of 3,4-dihydro-2H-1,4-benzoxazine derivatives. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antimicrobial activity of some new 4-hydroxy-2H- 1,4-benzoxazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine derivatives, drawing on available data for structurally related compounds to infer potential activity trends. Due to the limited public data on this specific derivative, this guide will focus on comparing the known biological profiles of analogous 6- and 7-substituted 3,4-dihydro-2H-1,4-benzoxazines and relevant alternative heterocyclic scaffolds.
Impact of Substitutions on the 1,4-Benzoxazine Core
The biological activity of 1,4-benzoxazine derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system. While specific data for the 7-bromo-4-methyl substitution is scarce, studies on related compounds provide valuable insights into the SAR.
Anticancer Activity:
Research on benzoxazine–purine hybrids has indicated that a bromine substituent at the 6-position of the benzoxazine ring enhances antiproliferative activity against the MCF-7 breast cancer cell line, with IC50 values ranging from 4.06 µM to 7.31 µM.[1] This suggests that the presence of a halogen, such as bromine, on the benzene ring of the benzoxazine scaffold can be favorable for anticancer activity. In contrast, a study on 4-aryl-3,4-dihydro-2H-1,4-benzoxazines found that electron-donating groups at the 7-position, such as a methoxy group, improved anticancer activity.[2] Given that bromine is an electron-withdrawing group, this presents a point of contradiction that highlights the complexity of SAR and the importance of the overall substitution pattern.
Another study on 7-nitro-2-aryl-4H-benzo[d][3][4]oxazin-4-ones, a related benzoxazine scaffold, demonstrated significant cytotoxic potential against HeLa cells.[5] The nitro group at the 7-position, which is also electron-withdrawing, suggests that this position is tolerant of such substitutions and may contribute to the anticancer profile.
The substitution at the N-4 position also plays a crucial role. While the specific impact of a methyl group in the 7-bromo context is not documented, the N-4 position is a common site for modification to modulate pharmacokinetic and pharmacodynamic properties.
Antimicrobial Activity:
The antimicrobial potential of the 1,4-benzoxazine scaffold has been explored, with various substitutions influencing the spectrum and potency of activity. A study on new benzoxazine-3-one derivatives showed a broad spectrum of antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 µg/ml against various bacteria and fungi.[6] While this study did not specifically investigate 7-bromo-4-methyl derivatives, it underscores the potential of the benzoxazine core as a source of novel antimicrobial agents.
Comparison with Alternative Heterocyclic Scaffolds
To provide a broader context, the potential biological activities of this compound derivatives can be compared with those of other well-established heterocyclic compounds.
Anticancer Alternatives:
-
Quinolones: This class of compounds, primarily known for their antibacterial effects, also exhibits anticancer activity, often by inhibiting topoisomerase II, an enzyme vital for DNA replication in cancer cells.[7]
-
Benzimidazoles and Benzoxazoles: These heterocyclic systems are present in numerous clinically used drugs and have demonstrated a wide range of biological activities, including potent anticancer effects.[8][9]
Antimicrobial Alternatives:
-
Quinolones: A major class of synthetic antibiotics with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[7]
-
Benzimidazoles: Certain derivatives of this scaffold have shown significant antibacterial and antifungal activities.[8][9]
Quantitative Data Comparison
The following tables summarize the available quantitative data for various substituted 1,4-benzoxazine derivatives and alternative scaffolds to provide a comparative overview of their potential biological activities.
Table 1: Anticancer Activity of Substituted Benzoxazine Derivatives and Comparators
| Compound Class | Specific Derivative/Substituent | Cell Line | Activity (IC50 in µM) | Reference |
| Benzoxazine-Purine Hybrid | 6-Bromo substituent | MCF-7 | 4.06 - 7.31 | [1] |
| 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine | 7-Methoxy substituent | Various | Moderate to good potency | [2] |
| 7-Nitro-2-aryl-4H-benzo[d][3][4]oxazin-4-one | Various aryl groups | HeLa | Significant cytotoxicity | [5] |
| Quinolone Derivative | Fluoroquinolones | Various | Varies | [7] |
| Benzoxazole Derivative | Compounds II and III | S. aureus | MIC90: 25 and 50 µg/ml | [8] |
Table 2: Antimicrobial Activity of Benzoxazine Derivatives and Comparators
| Compound Class | Specific Derivative/Substituent | Microorganism | Activity (MIC in µg/ml) | Reference |
| Benzoxazine-3-one Derivatives | Various trisubstituted | Bacteria and Fungi | 6.25 - 100 | |
| Benzoxazole Derivatives | Compounds II and III | S. aureus | 25 - 50 | [8] |
| Benzoxazole Derivatives | Compounds II and III | Gram-negative bacteria | 200 | [8] |
| Quinolone Antibiotics | Ciprofloxacin, etc. | Various | Varies | |
| Benzimidazole Derivatives | Various | Bacteria and Fungi | Varies | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these compounds are provided below.
Protocol 1: MTT Assay for Anticancer Activity
This protocol is a standard colorimetric assay to assess cell viability and the cytotoxic potential of compounds.[10][11][12][13]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Protocol 2: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3][4][14]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds dissolved in a suitable solvent
-
Sterile 96-well microplates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium directly in the 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (microbes in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Experimental Workflows
To visualize the relationships and processes involved in the evaluation of these compounds, the following diagrams are provided.
Caption: Workflow for anticancer evaluation of benzoxazine derivatives.
Caption: Workflow for antimicrobial evaluation of benzoxazine derivatives.
References
- 1. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. google.com [google.com]
- 5. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. bds.berkeley.edu [bds.berkeley.edu]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Unveiling the Therapeutic Potential of 7-Bromo-Substituted Benzoxazines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,4-benzoxazine scaffold is a promising privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of the therapeutic potential of the 7-bromo-3,4-dihydro-2H-1,4-benzoxazine scaffold, with a focus on its performance against cancer and microbial targets. Due to the limited publicly available data on the specific derivative, 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine, this guide will leverage data from closely related analogs to provide a valuable comparative perspective for researchers in the field.
Anticancer Potential: A Comparative Look at Bromo-Substituted Benzoxazines
Comparative in vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative bromo-substituted benzoxazine derivatives against human breast (MCF-7) and colon (HCT-116) cancer cell lines. For comparison, a chloro-substituted analog is also included to highlight the potential influence of the halogen substituent on cytotoxic activity.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM)[1] |
| Compound 1 (6-Bromo Analog) | 6-Bromo-benzoxazine-purine hybrid | MCF-7 | 4.06 - 7.31 |
| HCT-116 | 4.80 - 8.26 | ||
| Compound 2 (7-Chloro Analog) | 7-Chloro-benzoxazine-purine hybrid | MCF-7 | 6.35 - 13.60 |
| HCT-116 | 6.41 - 12.65 |
Note: The structures provided are generalized representations of the core scaffolds investigated in the cited study.
The data suggests that the presence and position of the halogen atom on the benzoxazine ring can influence the antiproliferative activity. The 6-bromo substituted derivatives, in this particular study, demonstrated lower IC50 values compared to their 7-chloro counterparts, indicating potentially higher potency.[1] This underscores the importance of further investigating the structure-activity relationship of halogenated benzoxazines.
Antimicrobial Activity of Benzoxazine Derivatives
The benzoxazine scaffold is also a recognized pharmacophore for the development of novel antimicrobial agents. Various derivatives have shown promising activity against a range of bacterial and fungal pathogens. While specific minimum inhibitory concentration (MIC) data for this compound is not available in the reviewed literature, numerous studies have established the antimicrobial potential of the broader benzoxazine class.
For comparative purposes, the following table presents MIC values for a series of benzoxazine-6-sulfonamide derivatives against Gram-positive and Gram-negative bacteria, as well as fungi.
| Compound ID | Target Microorganism | MIC (µg/mL)[2] |
| Benzoxazine-Sulfonamide Series | Staphylococcus aureus | 31.25 - 62.5 |
| Bacillus subtilis | 31.25 - 62.5 | |
| Escherichia coli | 31.25 - 62.5 | |
| Pseudomonas aeruginosa | 31.25 - 62.5 | |
| Candida albicans | 31.25 - 62.5 | |
| Aspergillus niger | 31.25 - 62.5 |
These findings indicate that the benzoxazine scaffold can be effectively modified to yield compounds with broad-spectrum antimicrobial activity.[2] Further screening of derivatives, including this compound, is warranted to explore their potential in this therapeutic area.
Experimental Protocols
To support the validation and comparison of therapeutic potential, detailed methodologies for key in vitro assays are provided below.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of a compound against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours until formazan crystals are formed.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Protocol 2: In Vitro Antimicrobial Activity (Broth Microdilution for MIC)
This protocol describes the determination of the minimum inhibitory concentration (MIC) of a compound against microbial strains.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound
-
Standard antimicrobial agent (positive control)
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum suspension according to established guidelines (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.
Signaling Pathways and Experimental Workflows
The therapeutic effects of benzoxazine derivatives can be attributed to their interaction with various cellular signaling pathways. For instance, in cancer, these compounds may induce apoptosis or inhibit key kinases involved in cell proliferation. In microbes, they might disrupt cell wall synthesis or interfere with essential metabolic pathways.
The following diagrams illustrate a general experimental workflow for evaluating the therapeutic potential of a novel compound and a simplified representation of a potential signaling pathway that could be modulated by a benzoxazine derivative.
References
A Comparative Guide to In Vitro Assays for 1,4-Benzoxazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative overview of common in vitro assays used to evaluate the efficacy of 1,4-benzoxazine derivatives, supported by experimental data from published studies. While specific data for 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine is not extensively available in the public domain, this document will serve as a valuable resource by comparing related benzoxazine compounds and outlining the methodologies for their assessment.
Comparative Analysis of Biological Activities
1,4-benzoxazine derivatives have been investigated for a variety of therapeutic applications. The following sections summarize their performance in key in vitro assays, providing a comparative landscape of their potential.
Anti-inflammatory Activity: COX-2 Inhibition
A study on novel 1,4-benzoxazine derivatives identified several compounds with potent and selective cyclooxygenase-2 (COX-2) inhibition.[1] The results indicated that compounds 3e, 3f, 3r, and 3s exhibited optimal COX-2 inhibition with IC50 values ranging from 0.57–0.72 μM.[1] Their selectivity index (SI) for COX-2 over COX-1 ranged from 186.8–242.4, demonstrating a favorable safety profile compared to the standard drug Celecoxib.[1]
| Compound | COX-2 IC50 (μM) | COX-2 Selectivity Index (SI) |
| 3e | 0.57 | 242.4 |
| 3f | 0.61 | 227.3 |
| 3r | 0.68 | 196.5 |
| 3s | 0.72 | 186.8 |
| Celecoxib (Standard) | 0.30 | >303 |
| Table 1: In Vitro COX-2 Inhibition Data for Selected 1,4-Benzoxazine Derivatives. Data sourced from a study on novel 1,4-benzoxazine derivatives as anti-inflammatory agents.[1] |
Anticancer Activity: Anti-proliferative Effects
Novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines. One compound, 14f , displayed the most potent anticancer activity with IC50 values ranging from 7.84–16.2 µM against PC-3, NHDF, MDA-MB-231, MIA PaCa-2, and U-87 MG cancer cell lines, indicating its potential as a lead compound for further optimization.[2] Another study highlighted that 6,8-dichloro-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine was effective in promoting HUVEC apoptosis and inhibiting A549 cell proliferation.[3]
| Compound | Cell Line | IC50 (µM) |
| 14f | PC-3 | 7.84 |
| NHDF | 10.5 | |
| MDA-MB-231 | 11.2 | |
| MIA PaCa-2 | 13.6 | |
| U-87 MG | 16.2 | |
| Table 2: Anti-proliferative Activity of Compound 14f against Various Cancer Cell Lines. Data from a study on 4-aryl-3,4-dihydro-2H-1,4-benzoxazines as potential anticancer agents.[2] |
Antimicrobial Activity
Benzoxazine derivatives have also shown promise as antimicrobial agents. A series of benzoxazine-6-sulfonamide derivatives were synthesized and evaluated for their antibacterial and antifungal activities.[4] Several compounds, including 1a, 1b, 1c, 1e, 1h, 2c, 2d, 2e, 2g, 2h, 2i, 2j, 2k, and 2l , showed low minimum inhibitory concentrations (MIC) of 31.25 and 62.5 μg/mL against Gram-positive bacteria, Gram-negative bacteria, and fungi.[4] In a separate study, 2H-benzo[b][2][5]oxazin-3(4H)-one derivatives were tested against E. coli, S. aureus, and B. subtilis, with compound 4e showing the highest activity across all strains.[6]
| Compound Series | Tested Against | MIC (μg/mL) |
| Benzoxazine-6-sulfonamides | Gram-positive bacteria, Gram-negative bacteria, Fungi | 31.25 - 62.5 |
| 2H-benzo[b][2][5]oxazin-3(4H)-ones | E. coli, S. aureus, B. subtilis | Not specified, compound 4e most active |
| Table 3: Summary of Antimicrobial Activity of Benzoxazine Derivatives. Data sourced from studies on benzoxazine sulfonamides and 2H-benzo[b][2][5]oxazin-3(4H)-ones.[4][6] |
Angiogenesis Modulation
Certain benzoxazine derivatives can modulate angiogenesis. For instance, 6-amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine (ABO) was found to promote the proliferation of human umbilical vein endothelial cells (HUVECs), facilitate cell migration, and promote capillary-like tube formation in vitro and in vivo.[7] Conversely, 6,8-dichloro-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine was shown to promote HUVEC apoptosis, suggesting an anti-angiogenic effect.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays mentioned in this guide.
COX-1/COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.
Methodology:
-
The assay is typically performed using a commercial COX inhibitor screening assay kit.
-
The enzymes (ovine COX-1 and human recombinant COX-2) are pre-incubated with the test compounds at various concentrations for a specified time (e.g., 15 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is incubated for a short period (e.g., 5 minutes) at 37°C.
-
The reaction is terminated, and the production of prostaglandin F2α is measured, typically using a colorimetric or fluorometric method.
-
The IC50 values are calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Cell Proliferation (MTT) Assay
Objective: To assess the cytotoxic or anti-proliferative effects of test compounds on cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and a vehicle control.
-
After a specified incubation period (e.g., 48 or 72 hours), the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.
-
The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined.
Tube Formation Assay (Angiogenesis)
Objective: To evaluate the ability of compounds to promote or inhibit the formation of capillary-like structures by endothelial cells.
Methodology:
-
A 96-well plate is coated with Matrigel and allowed to solidify at 37°C.
-
Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells in the presence of the test compound or vehicle control.
-
The plates are incubated at 37°C for a period of 4-18 hours.
-
The formation of tube-like structures is observed and photographed using a microscope.
-
The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: Proposed signaling pathway for ABO-induced angiogenesis.
Caption: Workflow for assessing anti-proliferative activity.
References
- 1. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and preliminary biological evaluation of 2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Discovery of a benzoxazine derivative promoting angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
cytotoxicity studies of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine
A Comparative Guide to the Cytotoxicity of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine and Related Compounds
This guide provides a comparative analysis of the cytotoxic properties of this compound and other bioactive heterocyclic compounds. The information is intended for researchers, scientists, and drug development professionals interested in the anticancer potential of novel synthetic molecules. While specific cytotoxic data for this compound is not extensively available in the public domain, this guide draws comparisons from studies on structurally related benzoxazine and benzofuran derivatives to provide a comprehensive overview of their potential.
Introduction to Benzoxazines in Cytotoxicity Studies
Benzoxazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. While traditionally used in polymer chemistry, recent research has highlighted their potential as anticancer agents.[1][2] These compounds can be synthesized through methods like the Mannich condensation of a phenol, a primary amine, and formaldehyde.[3][4] The structural diversity achievable through this synthesis allows for the fine-tuning of their biological properties. Several substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[1]
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of various benzoxazine and benzofuran derivatives against several human cancer cell lines. This data is compiled from multiple research publications and serves as a benchmark for evaluating the potential efficacy of new compounds like this compound.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Benzoxazine | Compound 2b | MCF-7 (Breast) | 2.27 | - | - |
| Compound 2b | HCT-116 (Colon) | 4.44 | - | - | |
| Compound 4b | MCF-7 (Breast) | 3.26 | - | - | |
| Compound 4b | HCT-116 (Colon) | 7.63 | - | - | |
| OBOP-01 | MCF-7 (Breast) | 1520 (1.52 mM) | Doxorubicin | - | |
| OBOP-02 | MCF-7 (Breast) | 1720 (1.72 mM) | Doxorubicin | - | |
| Benzofuran | Compound 7 | Huh7 (Liver) | 22 (at 48h) | - | >80 in HepG2 |
| Compound 32a | HePG2, HeLa, MCF-7, PC3 | 4.0 - 16.72 | Doxorubicin | 4.17 - 8.87 | |
| Compound 44b | MDA-MB-231 (Breast) | 2.52 | Doxorubicin | 2.36 | |
| Compound 47b | MDA-MB-231 (Breast) | 6.27 | Staurosporine | 6.75 | |
| Compound 47b | MCF-7 (Breast) | 6.45 | Staurosporine | 3.67 | |
| Halogenated Derivative 7 | A549 (Lung) | 6.3 | Doxorubicin/Cisplatin | - | |
| Halogenated Derivative 8 | HepG2 (Liver) | 3.8 | Doxorubicin/Cisplatin | - | |
| Halogenated Derivative 8 | A549 (Lung) | 3.5 | Doxorubicin/Cisplatin | - | |
| Chalcone | Compound 12 | MCF-7 (Breast) | 4.19 | - | - |
| Compound 13 | MCF-7 (Breast) | 3.30 | - | - |
Experimental Protocols
The cytotoxic effects of the compounds listed above are typically evaluated using standard in vitro assays. A detailed methodology for the MTT assay, a common colorimetric assay for assessing cell metabolic activity, is provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or other derivatives) and a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated with the compounds for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.[5]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic activity of novel compounds.
Caption: A flowchart of the in vitro cytotoxicity screening process.
Proposed Signaling Pathway for Benzoxazine-Induced Cell Death
Based on existing literature for similar compounds, certain benzoxazine derivatives may induce cell death by disrupting cell membrane permeability, which can trigger downstream signaling cascades.[1] The following diagram depicts a plausible mechanism of action.
Caption: A potential mechanism of benzoxazine-induced cytotoxicity.
Conclusion
While direct experimental data on the cytotoxicity of this compound is limited, the broader class of benzoxazine and related heterocyclic compounds, such as benzofurans, demonstrates significant potential as anticancer agents. The comparative data presented in this guide suggests that structural modifications to the benzoxazine scaffold can lead to potent cytotoxic effects against various cancer cell lines. Further investigation into the specific activity and mechanism of action of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols and workflow diagrams provided herein offer a framework for such future studies.
References
- 1. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Specific Data for 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine Necessitates Broader Benzoxazine Comparison
Initial searches for the antimicrobial spectrum of the specific compound 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine did not yield any available data on its biological activity. However, the broader class of benzoxazines, including both 1,4- and 1,3-isomers, has been the subject of various studies exploring their potential as antimicrobial agents. This guide, therefore, provides a comparative analysis of the antimicrobial performance of several benzoxazine derivatives against a range of pathogens, supported by experimental data from published research. The findings suggest that the benzoxazine scaffold is a promising framework for the development of new antimicrobial drugs.
Comparative Antimicrobial Activity of Benzoxazine Derivatives
Research into different derivatives of benzoxazine has revealed a spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. The antimicrobial efficacy appears to be significantly influenced by the nature and position of substituents on the benzoxazine ring structure.
A study on 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives demonstrated that these compounds exhibit a range of inhibitory effects against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis.[1][3] Among the synthesized compounds, one derivative, designated as 4e, showed the most potent and broad-spectrum activity.[1][3] In another study, derivatives of 1,3-benzoxazine were found to have moderate antimicrobial activity, with some compounds showing notable growth inhibition of Acinetobacter baumannii and fungicidal activity against Candida albicans.[4]
Furthermore, research on 2H-3,4-dihydro-1,4-benzoxazin-3-one derivatives indicated a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 µg/ml against various microorganisms.[5] Similarly, a series of benzoxazine-6-sulfonamide derivatives were synthesized and evaluated, with several compounds demonstrating low inhibitory concentrations (MIC of 31.25 and 62.5 μg/mL) against both Gram-positive and Gram-negative bacteria and fungi.[6] These findings highlight the potential of the benzoxazine core in the design of new antimicrobial agents.
Quantitative Comparison of Antimicrobial Activity
The following table summarizes the antimicrobial activity of selected benzoxazine derivatives from the cited studies, comparing them with standard antimicrobial agents where data is available.
| Compound/Derivative | Microorganism | Test Method | Result (Zone of Inhibition / MIC) | Reference |
| 2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives | ||||
| Compound 4e | Escherichia coli | Agar Well Diffusion | 22 mm | [1][3] |
| Staphylococcus aureus | Agar Well Diffusion | 20 mm | [1][3] | |
| Bacillus subtilis | Agar Well Diffusion | 18 mm | [1][3] | |
| Compound 4a | Escherichia coli | Agar Well Diffusion | 20 mm | [1][3] |
| 1,3-Benzoxazine Derivatives | ||||
| 2-[5-(4-nitrophenyl)-1H-pyrazol-3-yl] phenol | Acinetobacter baumannii | Microbial Growth Inhibition | 43% inhibition at 32 µg/ml | [4] |
| 6,8-diisopropylspiro[1,3-benzoxazine-2,1'-cyclohexan]-4(3H)-one | Acinetobacter baumannii | Microbial Growth Inhibition | 27% inhibition at 32 µg/ml | [4] |
| 6,8-diisopropyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazine-4-one | Candida albicans | Microbial Growth Inhibition | Fungicidal activity | [4] |
| 2H-3,4-dihydro-1,4-benzoxazin-3-one Derivatives | ||||
| Compounds 1-8 | Gram-positive & Gram-negative bacteria, C. albicans | Twofold Serial Dilution | MIC: 12.5-50 µg/mL | [5] |
| Benzoxazine Sulfonamide Derivatives | ||||
| 1a, 1b, 1c, 1e, 1h, 2c, 2d, 2e, 2g, 2h, 2i, 2j, 2k, 2l | Gram-positive bacteria, Gram-negative bacteria, Fungi | Not specified | MIC: 31.25 and 62.5 μg/mL | [6] |
Experimental Protocols
The evaluation of the antimicrobial activity of benzoxazine derivatives typically involves standard microbiological assays. The following are generalized methodologies based on the reviewed literature.
Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a compound.[1][3]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Inoculation of Agar Plates: The surface of a suitable agar medium (e.g., Mueller-Hinton agar) is uniformly inoculated with the microbial suspension.
-
Application of Test Compound: Wells are punched into the agar, and a specific concentration of the test compound dissolved in a suitable solvent is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Measurement of Inhibition Zone: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Broth Microdilution Method (for MIC Determination)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]
-
Preparation of Serial Dilutions: A series of twofold dilutions of the test compound are prepared in a liquid growth medium in a microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Controls: Positive (microorganism and medium, no compound) and negative (medium only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and antimicrobial evaluation of benzoxazine derivatives.
Caption: Workflow for synthesizing and testing benzoxazine derivatives.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzoxazine Derivatives and Their Anticancer Potential Against Established Chemotherapeutic Agents
For Immediate Release
[City, State] – [Date] – In the ongoing pursuit of novel and more effective cancer therapeutics, researchers are increasingly turning their attention to heterocyclic compounds. Among these, benzoxazine derivatives have emerged as a promising class of molecules with demonstrated anticancer properties. This guide provides a comparative analysis of the in vitro anticancer activity of various 7-bromo and 4-methyl substituted 3,4-dihydro-2H-1,4-benzoxazine analogues against well-established chemotherapeutic drugs, namely Doxorubicin, Cisplatin, and Paclitaxel. This report is intended for researchers, scientists, and drug development professionals actively involved in the field of oncology.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The primary measure of a compound's anticancer potential in early-stage research is its ability to inhibit the growth of cancer cells, quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the available IC50 values for various benzoxazine derivatives and standard anticancer drugs across a range of human cancer cell lines. It is important to note that direct comparative data for the specific molecule 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine is not yet available in published literature. Therefore, this guide presents data on structurally related benzoxazine derivatives to provide a broader understanding of this compound class.
Table 1: In Vitro Anticancer Activity (IC50) of Benzoxazine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| OBOP-01 (a benzoxazine derivative) | MCF-7 (Breast) | 1520 ± 20 | |
| OBOP-02 (a benzoxazine derivative) | MCF-7 (Breast) | 1720 ± 20 | |
| 6-bromo-benzoxazine-purine hybrid (Compound 9) | MCF-7 (Breast) | 4.06 | [1] |
| 6-methyl-benzoxazine-purine hybrid (Compound 12) | MCF-7 (Breast) | 3.39 | [1] |
| 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine (Molecule 14f) | PC-3 (Prostate) | 7.84 | [2] |
| MDA-MB-231 (Breast) | 10.1 | [2] | |
| MIA PaCa-2 (Pancreatic) | 12.5 | [2] | |
| U-87 MG (Glioblastoma) | 16.2 | [2] |
Table 2: In Vitro Anticancer Activity (IC50) of Standard Chemotherapeutic Drugs
| Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 (Breast) | 0.1 - 2.5 | [3] |
| HepG2 (Liver) | 12.18 ± 1.89 | [3] | |
| HeLa (Cervical) | 2.92 ± 0.57 | [3] | |
| A549 (Lung) | > 20 | [3] | |
| Cisplatin | MCF-7 (Breast) | Varies widely (e.g., 2-40) | [4] |
| HeLa (Cervical) | Varies widely | [4] | |
| A549 (Lung) | 7.49 ± 0.16 (48h) | ||
| Paclitaxel | MCF-7 (Breast) | 0.0025 - 0.0075 (24h) | [5] |
| SK-BR-3 (Breast) | ~0.005 | [6] | |
| MDA-MB-231 (Breast) | ~0.003 | [6] | |
| A549 (Lung) | 9.4 (24h) | [7] |
From the available data, it is evident that the anticancer activity of benzoxazine derivatives can vary significantly based on their specific substitutions. For instance, the benzoxazine-purine hybrids exhibit potent activity against the MCF-7 breast cancer cell line, with IC50 values in the low micromolar range, making them comparable to or even more potent than Doxorubicin and Cisplatin in some reported instances.[1] The 4-aryl substituted benzoxazine also demonstrates promising activity across a panel of cancer cell lines.[2] However, the benzoxazine derivatives OBOP-01 and OBOP-02 show significantly higher IC50 values, indicating lower potency in comparison to the standard drugs. This highlights the critical role of structural modifications in optimizing the anticancer efficacy of the benzoxazine scaffold.
Unraveling the Mechanism of Action: A Look at Potential Signaling Pathways
While the precise mechanisms of action for many novel benzoxazine derivatives are still under investigation, their anticancer effects are often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a this compound derivative, leading to cancer cell death.
Caption: Hypothetical signaling pathway for a benzoxazine derivative.
This proposed pathway suggests that the benzoxazine compound may inhibit the PI3K/Akt signaling pathway, a critical cell survival pathway often dysregulated in cancer. Inhibition of Akt would lead to the downregulation of the anti-apoptotic protein Bcl-2, allowing the pro-apoptotic protein Bax to induce the release of cytochrome c from the mitochondria. This, in turn, activates the caspase cascade, culminating in apoptosis.
Experimental Protocols for Anticancer Drug Screening
To ensure the reproducibility and validity of in vitro anticancer studies, standardized experimental protocols are essential. The following sections detail the methodologies for key assays used to evaluate the anticancer properties of novel compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Caption: Standard workflow for an MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the benzoxazine derivative or standard drug and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This helps to determine if a compound induces cell cycle arrest.
Detailed Protocol:
-
Cell Treatment: Treat cells with the test compound for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in each phase of the cell cycle.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is a technique used to detect specific proteins in a sample. In cancer research, it is often used to measure the levels of proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.
Detailed Protocol:
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.
Conclusion
The available data suggests that the benzoxazine scaffold holds significant promise for the development of novel anticancer agents. The wide range of observed in vitro activities underscores the importance of structure-activity relationship (SAR) studies to identify the most potent and selective derivatives. While direct comparisons with established drugs like Doxorubicin, Cisplatin, and Paclitaxel are still limited, certain benzoxazine derivatives have demonstrated comparable or superior potency in specific cancer cell lines. Further research, including in vivo studies and a deeper elucidation of their mechanisms of action, is warranted to fully assess the therapeutic potential of this compound and other related compounds in the fight against cancer.
Disclaimer: This guide is for informational purposes only and is intended for a scientific audience. The information provided should not be considered as medical advice.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Western Blot Analysis of Apoptosis-Related Proteins [bio-protocol.org]
- 4. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Spectroscopic Comparison of 7-Bromo-4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine Isomers: A Technical Guide
A comprehensive spectroscopic comparison of the constitutional isomers of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine is currently limited by the scarcity of publicly available experimental data for each specific isomer. While the parent compound, this compound, is commercially available, detailed spectroscopic characterization and data for its positional isomers (e.g., 5-bromo, 6-bromo, and 8-bromo analogs) are not readily found in peer-reviewed literature or chemical databases.
This guide, therefore, serves as a template outlining the requisite experimental data and methodologies for a thorough spectroscopic comparison. It provides a framework for researchers in drug development and medicinal chemistry to conduct and present such a comparative analysis once the isomers are synthesized and characterized.
Introduction to 1,4-Benzoxazine Scaffolds
The 3,4-dihydro-2H-1,4-benzoxazine core is a significant heterocyclic motif in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of bromo and methyl substituents on the benzene ring can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. A comparative spectroscopic analysis of these isomers is crucial for unambiguous structure determination and for establishing structure-activity relationships (SAR) in drug discovery programs.
Comparative Spectroscopic Data
A direct comparison of the spectroscopic data for the isomers of this compound would require the synthesis and purification of each isomer, followed by analysis using various spectroscopic techniques. The following tables provide a template for the presentation of such data.
Table 1: Comparative ¹H NMR Spectroscopic Data (Predicted)
| Isomer | Chemical Shift (δ, ppm) and Multiplicity of Key Protons |
| 7-bromo-4-methyl- | Data not available |
| 5-bromo-4-methyl- | Data not available |
| 6-bromo-4-methyl- | Data not available |
| 8-bromo-4-methyl- | Data not available |
Note: The chemical shifts and coupling constants of the aromatic protons would be the most indicative of the bromine's position. The signals for the -CH₂-CH₂-O- and N-CH₃ groups are expected to show less significant variation between isomers.
Table 2: Comparative ¹³C NMR Spectroscopic Data (Predicted)
| Isomer | Chemical Shift (δ, ppm) of Key Carbons |
| 7-bromo-4-methyl- | Data not available |
| 5-bromo-4-methyl- | Data not available |
| 6-bromo-4-methyl- | Data not available |
| 8-bromo-4-methyl- | Data not available |
Note: The chemical shifts of the aromatic carbons, particularly the carbon bearing the bromine atom (C-Br) and the adjacent carbons, would provide definitive evidence for the isomeric structure.
Table 3: Comparative FTIR Spectroscopic Data (Predicted)
| Isomer | Key Vibrational Frequencies (cm⁻¹) |
| 7-bromo-4-methyl- | Data not available |
| 5-bromo-4-methyl- | Data not available |
| 6-bromo-4-methyl- | Data not available |
| 8-bromo-4-methyl- | Data not available |
Note: While many of the fundamental vibrations will be similar across the isomers, subtle shifts in the C-H out-of-plane bending and C-Br stretching frequencies in the fingerprint region may be observed.
Table 4: Comparative Mass Spectrometry Data (Predicted)
| Isomer | m/z of Molecular Ion [M]⁺ and Key Fragments |
| 7-bromo-4-methyl- | Data not available |
| 5-bromo-4-methyl- | Data not available |
| 6-bromo-4-methyl- | Data not available |
| 8-bromo-4-methyl- | Data not available |
Note: High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation patterns in the mass spectrum might show subtle differences that could aid in distinguishing the isomers.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of spectroscopic data. The following outlines the general procedures that would be employed.
Synthesis of this compound Isomers
A general synthetic approach to these isomers would likely involve the N-alkylation of the corresponding bromo-substituted 2-aminophenol with a two-carbon electrophile to form the dihydrooxazine ring, followed by N-methylation, or a variation thereof. The specific starting materials would determine the final position of the bromo-substituent.
Caption: General synthetic workflow for the preparation of target isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and carbon-13 (¹³C) NMR spectra would be recorded on a high-field spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra would be obtained using a spectrometer equipped with an attenuated total reflectance (ATR) accessory for solid samples, or using potassium bromide (KBr) pellets. The spectra would be recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra would be acquired using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI), to determine the accurate mass and elemental composition of the molecular ion and its fragments.
Logical Workflow for Isomer Differentiation
The unambiguous identification of each isomer would follow a logical workflow, integrating data from all spectroscopic techniques.
Caption: Logical workflow for the spectroscopic identification of isomers.
Conclusion
While a definitive spectroscopic comparison of this compound isomers cannot be provided at this time due to a lack of available data, this guide establishes the necessary framework for such an investigation. The synthesis and subsequent detailed spectroscopic analysis of each isomer are paramount for future drug discovery and development efforts centered on this promising chemical scaffold. Researchers are encouraged to utilize this guide as a template for the systematic characterization and reporting of data for these and other novel benzoxazine derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
